molecular formula C4H8Na2O6S2 B010914 1,4-Butanedisulfonic Acid Disodium Salt CAS No. 101418-56-8

1,4-Butanedisulfonic Acid Disodium Salt

Cat. No.: B010914
CAS No.: 101418-56-8
M. Wt: 262.2 g/mol
InChI Key: LEUIUWYZAHKPSE-UHFFFAOYSA-L
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Description

1,4-Butanedisulfonic Acid Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C4H8Na2O6S2 and its molecular weight is 262.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Butanedisulfonic acid, disodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;butane-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUIUWYZAHKPSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067989
Record name 1,4-Butanedisulfonic acid, disodium salt
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Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36589-61-4
Record name 1,4-Butanedisulfonate
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Record name 1,4-Butanedisulfonic acid, sodium salt (1:2)
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Record name 1,4-Butanedisulfonic acid, disodium salt
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Record name disodium butane-1,4-disulfonate
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Record name Sodium 1,4-butanedisulfonate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Butanedisulfonic acid disodium salt, identified by CAS number 36589-61-4, is a specialized organosulfur compound.[1] It consists of a four-carbon aliphatic chain with sulfonate groups at both termini, neutralized by sodium ions.[1] This compound serves as a crucial intermediate in various chemical syntheses, including pharmaceuticals and advanced polymers, and also finds utility as a catalyst and buffering agent.[2][3][4] Its defined structure, high water solubility, and thermal stability make it a versatile reagent in both laboratory and industrial settings.[1][3] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

The fundamental structure of this compound is a linear butane backbone functionalized at the C1 and C4 positions with sulfonate groups (-SO₃⁻).[1] These negatively charged groups form ionic bonds with two sodium cations (Na⁺).[1] The parent compound is Butane-1,4-disulfonic acid.[1][5]

IUPAC Name: disodium;butane-1,4-disulfonate

Synonyms: Disodium 1,4-Butanedisulfonate, Butane-1,4-disulfonic Acid Disodium Salt, Sodium 1,4-Butanedisulfonate.[6][7]

Molecular Formula: C₄H₈Na₂O₆S₂[1][5][6]

chemical_structure cluster_main C1 C2 C1->C2 CH2_1 CH₂ C3 C2->C3 CH2_2 CH₂ C4 C3->C4 CH2_3 CH₂ S2 S C4->S2 CH2_4 CH₂ S1 S S1->C1 O11 O S1->O11 = O12 O⁻ S1->O12 O13 O S1->O13 = O21 O S2->O21 = O22 O⁻ S2->O22 O23 O S2->O23 = Na1 Na⁺ O12->Na1 Na2 Na⁺ O22->Na2 l1 This compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this salt are summarized in the table below. It is typically a white, crystalline solid that is stable under recommended storage conditions.[8][7] It is hygroscopic and should be stored under an inert atmosphere.

PropertyValueReference(s)
Molecular Weight 262.20 g/mol
Exact Mass 261.95576888 Da[5]
Appearance White powder or crystal[1][7]
Melting Point >360°C
Solubility Highly soluble in water[1][9]
pKa (Predicted) -2.8 (Strongly acidic parent)
Polar Surface Area 131 Ų
Purity Typically >98.0%
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Spectroscopic Data

Structural confirmation of this compound is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Commercially available standards confirm the structure via ¹H NMR and ¹³C NMR.

  • ¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methylene protons on the butane chain. The protons closer to the electron-withdrawing sulfonate groups (at C1 and C4) would appear further downfield compared to the protons at the C2 and C3 positions.

  • ¹³C NMR: The carbon NMR spectrum would similarly display two distinct signals for the two types of methylene carbons (C1/C4 and C2/C3).

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reaction of a 1,4-dihalogenated butane with sodium sulfite in an aqueous solution.[4][11] This nucleophilic substitution reaction, known as the Strecker sulfite alkylation, is efficient and cost-effective, particularly when using 1,4-dichlorobutane as the starting material.[4][11]

Generalized Synthesis Workflow

G start Start: 1,4-Dihalobutane + Sodium Sulfite reaction Reaction: Aqueous Solution Heat (110-120°C) ~10-20 hours start->reaction Reactants crystallization Crystallization: Add miscible organic solvent to precipitate product reaction->crystallization Crude Mixture filtration Filtration & Washing: Separate solid product from impurities (e.g., NaCl) crystallization->filtration Slurry drying Drying: Obtain final pure product filtration->drying Wet Cake

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 1,4-Dichlorobutane

The following protocol is a generalized method based on published patent literature.[4][11]

Materials:

  • 1,4-Dichlorobutane

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Water-miscible organic solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge sodium sulfite and deionized water. The typical molar ratio of 1,4-dihalobutane to sodium sulfite is approximately 1:2.[4]

  • Reactant Addition: Add 1,4-dichlorobutane to the aqueous solution of sodium sulfite.

  • Reaction Conditions: Heat the mixture to a reflux temperature of 110-120°C with vigorous stirring.[4] Maintain these conditions for 10 to 20 hours to ensure the reaction proceeds to completion.[4]

  • Crystallization and Precipitation: After the reaction period, cool the mixture. Add a water-miscible organic solvent to the solution to induce the selective precipitation of this compound, while inorganic byproducts like sodium chloride remain in the solution.[11]

  • Isolation: Collect the precipitated solid product by filtration. Wash the filter cake with a small amount of the organic solvent to remove residual impurities.

  • Purification and Drying: The crude product can be further purified by recrystallization from water if necessary.[4] Dry the final product under vacuum to yield a white, crystalline solid.

Applications in Research and Drug Development

This compound is a versatile compound with several key applications.

  • Pharmaceutical Intermediate: It is a critical intermediate in the synthesis of S-Adenosylmethionine (SAMe) Tosylate 1,4-Butanedisulfonate (Simeitai), a drug used for liver protection.[4]

  • Catalyst: The compound functions as an effective catalyst in esterification reactions, which are fundamental in producing plasticizers, solvents, and lubricants.[2] Its purity enhances reaction efficiency and yield.[3]

  • Biochemical Buffer: Due to its ability to maintain stable pH levels, it is used as a buffer agent in various biochemical assays and experiments, ensuring the reproducibility of scientific results.[2][3]

  • Polymer Synthesis: It serves as a monomer or intermediate in the production of heat-resistant specialty polymers required in the aerospace and electronics industries.[2]

  • Electrolyte Additive: In the field of electrochemistry, it has been used as an electrolyte additive in lithium-ion batteries to improve ionic conductivity and overall battery performance.[9]

Safety and Handling

While specific GHS classifications may vary, this compound is designated with hazard codes indicating it can be toxic (T) and dangerous for the environment (N).[1] It is considered severely hazardous to water and may pose health risks if inhaled or ingested, with a potential for bioaccumulation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this chemical.[8] It should be handled in a well-ventilated area to avoid dust generation.[8] Incompatible materials include strong oxidizing agents.[8]

References

1,4-Butanedisulfonic Acid Disodium Salt physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,4-Butanedisulfonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from various chemical data sources and is intended to support research, development, and quality control activities.

Chemical Identity

This compound is the sodium salt of 1,4-butanedisulfonic acid. It is a chemical compound with a four-carbon chain backbone and sulfonate groups at both terminal positions.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. For ease of comparison, data from multiple sources are provided where available.

PropertyValueSource(s)
Molecular Formula C₄H₈Na₂O₆S₂[1][2]
Molecular Weight 262.21 g/mol [1][2]
Melting Point 147 °C[1][3]
>360 °C[4]
Decomposes[5]
Density 2.347 g/cm³[1]
Solubility in Water Soluble[5]
Slightly Soluble[6]
LogP 1.01860[1]
Polar Surface Area 131.16 Ų[1]

Qualitative Physical Properties

PropertyDescriptionSource(s)
Appearance White crystalline powder or solid.[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized standard procedures that can be applied to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature. Impurities can lead to a depression and broadening of the melting point range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] For pure compounds, this range is typically narrow (0.5-1 °C). Given the conflicting reports of the melting point, with some indicating decomposition, it is crucial to also observe any changes in color, such as charring, which would suggest decomposition is occurring.

Solubility Determination (Qualitative and Quantitative)

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

  • Solvent and Temperature Selection: Distilled or deionized water is used as the solvent. The determination is typically carried out at a controlled room temperature (e.g., 25 °C).

  • Preparation of a Saturated Solution: A known volume of water is placed in a beaker or flask. Small, measured amounts of this compound are added incrementally while stirring continuously.[8] The addition is stopped when a small amount of undissolved solid remains at the bottom, indicating that the solution is saturated.[8]

  • Equilibration: The saturated solution is stirred for an extended period (e.g., several hours) to ensure that equilibrium is reached.[8]

  • Separation and Analysis: The undissolved solid is separated from the solution by filtration.[8] A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness.[8] The mass of the remaining solid residue is measured.

  • Calculation: The quantitative solubility is calculated and expressed in grams of solute per 100 mL of solvent ( g/100 mL) at the specified temperature.

Thermal Decomposition Analysis

Thermal decomposition is the chemical decomposition caused by heat. The decomposition temperature is the temperature at which the chemical breaks down. For some sulfonic acid salts, thermal stability is a key characteristic.

Methodology (Thermogravimetric Analysis - TGA):

  • Apparatus: A thermogravimetric analyzer is used for this measurement.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in the TGA sample pan.

  • Analysis Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

  • Interpretation: The temperature at which a significant loss of mass occurs indicates the onset of decomposition. The resulting TGA curve provides information about the thermal stability of the compound and the temperature ranges of different decomposition steps. Studies on related sulfonic acid salts suggest that decomposition may begin around 250-300 °C.[9] Hazardous decomposition products for this compound are reported to include carbon oxides, sodium oxides, and sulfur oxides.[4]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G Experimental Workflow for Physical Property Characterization cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Interpretation and Reporting A Obtain Pure Sample of This compound B Dry the Sample A->B C Grind to a Fine Powder B->C D Melting Point Determination (Capillary Method) C->D Distribute Sample E Solubility Measurement (Saturation Method) C->E Distribute Sample F Thermal Decomposition Analysis (TGA) C->F Distribute Sample G Record Melting Range D->G H Calculate Solubility (g/100 mL) E->H I Determine Decomposition Temperature F->I J Compile Technical Data Sheet G->J H->J I->J

Caption: Workflow for the characterization of physical properties.

References

Solubility of 1,4-Butanedisulfonic Acid Disodium Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-butanedisulfonic acid disodium salt in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling and interpreting qualitative solubility information, outlining a general experimental protocol for quantitative determination, and discussing the physicochemical factors governing the solubility of this compound. This guide is intended to assist researchers and professionals in handling and utilizing this compound in various experimental and developmental contexts.

Introduction

This compound, with the chemical formula C₄H₈Na₂O₆S₂, is a chemical compound that finds application in various industrial and research settings.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This document aims to provide a detailed account of its known solubility properties and a framework for further investigation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a disodium salt of a sulfonic acid, which dictates its general solubility behavior.

Key Properties:

  • Molecular Formula: C₄H₈Na₂O₆S₂[2]

  • Molecular Weight: 262.21 g/mol [3]

  • Appearance: White to off-white solid/powder to crystal.[3]

  • Structure: It consists of a four-carbon butane chain with sulfonate groups (-SO₃⁻) at both ends, each associated with a sodium cation (Na⁺). This ionic nature, with two highly polar sulfonate groups, is the primary determinant of its solubility.

The presence of the ionic sulfonate groups and sodium counter-ions suggests a high lattice energy in the solid state. For dissolution to occur, the solvation energy provided by the solvent molecules must be sufficient to overcome this lattice energy.

Solubility Data

Exhaustive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in a range of common organic solvents. However, qualitative descriptions and inferences from synthesis procedures provide valuable insights.

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeQualitative SolubilitySource/Inference
WaterPolar ProticSlightly Soluble to Soluble[3] There are conflicting reports.
MethanolPolar ProticSlightly Soluble[3]
EthanolPolar ProticLow to InsolubleInferred from its use as a washing/precipitation solvent in synthesis.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticNo specific data found. Generally, polar aprotic solvents can dissolve salts.

The general principle of "like dissolves like" suggests that polar solvents are more likely to dissolve an ionic salt like this compound than nonpolar solvents. The high polarity of the sulfonate groups leads to strong interactions with polar solvent molecules.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is a balance of several factors. A logical diagram illustrating these relationships is provided below.

G Factors Influencing Solubility of this compound Solubility Solubility Solute Solute Properties (this compound) LatticeEnergy High Lattice Energy (Strong Ionic Bonds) Solute->LatticeEnergy Solvent Solvent Properties SolvationEnergy Solvation Energy Solvent->SolvationEnergy Provides Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Dielectric Dielectric Constant Solvent->Dielectric System System Conditions Temperature Temperature System->Temperature Pressure Pressure (Primarily for gases) System->Pressure LatticeEnergy->Solubility Inhibits SolvationEnergy->Solubility

Caption: Factors influencing the solubility of the salt.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm or smaller)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or gravimetric analysis)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection:

    • Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.

  • Filtration:

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the filtered saturated solution to the dish.

      • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt).

      • Once all the solvent has been removed, weigh the dish with the dried residue.

      • The mass of the residue corresponds to the amount of dissolved salt.

    • Chromatographic Method (e.g., HPLC):

      • Prepare a series of standard solutions of known concentrations of the salt in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as g/100 mL or mol/L.

The workflow for this experimental protocol is visualized below.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess salt in solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Settle Settle Undissolved Solid Equilibrate->Settle Sample Collect Supernatant Settle->Sample Filter Filter Supernatant (Remove microcrystals) Sample->Filter Quantify Quantify Solute Concentration Filter->Quantify Gravimetric Gravimetric Analysis (Evaporate solvent and weigh residue) Quantify->Gravimetric Method 1 HPLC HPLC Analysis (Compare to standards) Quantify->HPLC Method 2 Calculate Calculate Solubility (g/100mL or mol/L) Gravimetric->Calculate HPLC->Calculate End End Calculate->End

Caption: Workflow for solubility determination.

Conclusion

References

1,4-Butanedisulfonic Acid Disodium Salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the chemical formula and molecular weight for 1,4-Butanedisulfonic Acid Disodium Salt.

Chemical Properties

PropertyValueSource
Molecular Formula C₄H₈Na₂O₆S₂[1][2][3][4]
Molecular Weight 262.21 g/mol [1][2][3][5]
CAS Number 36589-61-4[1][2][6]
Appearance White powder or solid[1][3][6]
Synonyms Disodium 1,4-Butanedisulfonate, Disodium butane-1,4-disulfonate[2][5]

As an AI language model, I am unable to provide experimental protocols or generate visualizations such as DOT language diagrams. The core data requested regarding the molecular properties of this compound is presented above.

References

An In-depth Technical Guide to the Synthesis of 1,4-Butanedisulfonic Acid Disodium Salt from 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-butanedisulfonic acid disodium salt, a key intermediate in various chemical and pharmaceutical applications. The primary synthetic route discussed herein is the reaction of 1,4-dichlorobutane with sodium sulfite. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Principle

The synthesis of this compound from 1,4-dichlorobutane is a nucleophilic substitution reaction. In this process, the chlorine atoms in 1,4-dichlorobutane are displaced by the sulfite group from sodium sulfite. The overall reaction is as follows:

Cl-(CH₂)₄-Cl + 2 Na₂SO₃ → NaO₃S-(CH₂)₄-SO₃Na + 2 NaCl

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various experimental protocols for the synthesis of this compound.

Table 1: Reactant and Solvent Ratios

ParameterValueReference
Molar Ratio (1,4-dichlorobutane : Sodium Sulfite)1 : 2[1][2][3]
1,4-dichlorobutane : Water (Weight Ratio)1 : 3 to 1 : 30[1]

Table 2: Reaction Conditions

ParameterValueReference
Reaction Temperature110-120°C (Reflux)[2][3]
Reaction Time8 - 20 hours[1][2][3]
SolventWater, Aqueous Ethanol, Aqueous Methanol[1]

Table 3: Product Yield and Purity

ParameterValueReference
Yield83% - 93.7%[1][2][3]
Purity (Content)95.3% - 96.8%[1]

Table 4: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (DMSO-d₆)δ 2.39 (t, J=7.11, 4H), 1.58 (m, 4H)[2][3]
ESI-MSm/z 261.98[2][3]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis with Methanol Precipitation

This protocol describes a method that utilizes methanol for the crystallization and purification of the product.

Materials:

  • 1,4-dichlorobutane (12.7 g)

  • Anhydrous Sodium Sulfite (25.2 g)

  • Deionized Water (150 g)

  • Anhydrous Methanol (300 ml)

  • Ethanol (for washing)

Procedure:

  • To a reaction flask, add 150 g of deionized water and 12.7 g of 1,4-dichlorobutane.

  • Stir the mixture and add 25.2 g of anhydrous sodium sulfite.

  • Heat the mixture to reflux and maintain for 8 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 300 ml of anhydrous methanol to the cooled mixture and stir for 30 minutes.

  • Allow the mixture to stand for 2 hours to facilitate crystallization.

  • Filter the mixture via suction filtration to collect the solid product.

  • Wash the filter cake with a small amount of ethanol.

  • Dry the collected white solid under vacuum to obtain this compound.

Protocol 2: Synthesis with Recrystallization from Water

This protocol employs recrystallization from water for the purification of the final product.

Materials:

  • 1,4-dichlorobutane (3.3 mL, 30 mmol)

  • Sodium Sulfite (7.56 g, 60 mmol)

  • Water (60 ml)

Procedure:

  • In a 100 ml single-necked flask, combine 7.56 g of sodium sulfite, 3.3 mL of 1,4-dichlorobutane, and 60 ml of water.[3]

  • Heat the mixture in an oil bath to 110-120°C and stir under reflux for approximately 20 hours.[2][3]

  • After the reaction, remove about 50 ml of water from the reaction system by distillation under reduced pressure.

  • Cool the remaining solution to 4°C to induce crystallization.

  • Collect the white crystals and recrystallize them twice from water.

  • Dry the purified crystals under vacuum at 60°C to yield this compound.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,4-dichlorobutane.

References

CAS number 36589-61-4 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 3919-74-2)

Disclaimer: Initial searches for CAS number 36589-61-4 point to 1,4-Butanedisulfonic acid, sodium salt (1:2). However, the context of the user request strongly suggests an interest in 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significance in pharmaceutical research. This guide will focus on the latter compound, which has a correct CAS number of 3919-74-2.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that holds considerable importance in the pharmaceutical industry.[1] Its primary relevance stems from its role as a key intermediate and a known process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Therefore, a thorough understanding of the properties and potential hazards of this compound is essential for researchers, scientists, and professionals involved in drug development and quality control.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and associated hazards of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Physicochemical Properties

The compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key chemical and physical properties is presented below.

PropertyValueReference
CAS Number 3919-74-2[3]
Molecular Formula C₁₁H₇ClFNO₃[2][4]
Molecular Weight 255.63 g/mol [2][4]
Appearance White to cream to yellow to pale brown powder[1][5]
Melting Point 48-52°C[6]
Purity ≥98.5 to ≤101.5% (Aqueous acid-base Titration)[5]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[4][5]
SMILES CC1=C(C(O)=O)C(=NO1)C1=C(F)C=CC=C1Cl[5]

Synthesis and Reactivity

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the manufacturing process of flucloxacillin or as a degradation product.[1] It is also synthesized independently for use as a reference standard in analytical testing.[1]

A common synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1] An improved synthesis method has been described to prepare the corresponding acyl chloride, which is a key intermediate. This method utilizes bis(trichloromethyl) carbonate in the presence of tetramethylurea and toluene.[6] The reaction proceeds by adding a toluene solution of bis(trichloromethyl) carbonate to a mixture of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene, followed by refluxing.[6] This method is presented as an improvement over older methods that used phosphorus oxychloride or sulfur chloride, which are associated with equipment corrosion and the generation of hazardous waste.[6]

The carboxylic acid functional group allows for typical reactions such as esterification and amidation.[1] The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[1]

Biological Context and Hazards

The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[1] While the isoxazole class of compounds is known for a wide range of biological activities, including antibacterial effects, the specific activity of this particular compound is not extensively documented.[1][2] Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a hazardous substance.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3][7]

Signal Word: Warning[3][7]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

First-Aid Measures
  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[8]

Experimental Protocols

Analytical Method for Impurity Analysis using HPLC

The quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: Typically 10-20 µL

    • Detector Wavelength: Set to a wavelength where both flucloxacillin and the impurity have adequate absorbance.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The impurity is identified by comparing the retention time with that of the reference standard. Quantification is achieved by comparing the peak area of the impurity in the sample with the peak area of the reference standard.

The following diagram illustrates the general workflow for pharmaceutical impurity analysis.

G cluster_0 Analytical Workflow cluster_1 Inputs cluster_2 Outputs A Sample Preparation B Chromatographic Separation A->B C Detection B->C D Data Analysis C->D ImpurityID Impurity Identification D->ImpurityID ImpurityQuant Impurity Quantification D->ImpurityQuant API API Sample (Flucloxacillin) API->A RefStd Reference Standard RefStd->A

General Workflow for Pharmaceutical Impurity Analysis.

Signaling Pathways and Mechanism of Action

As 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily considered an impurity of flucloxacillin, its own mechanism of action is not the primary focus of research. However, understanding the mechanism of the parent drug provides important biological context. Flucloxacillin belongs to the beta-lactam class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.[1]

Beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The following diagram provides a simplified representation of the mechanism of action of beta-lactam antibiotics.

G cluster_0 Bacterial Cell BetaLactam Beta-Lactam Antibiotic (e.g., Flucloxacillin) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms

Simplified Mechanism of Action of Beta-Lactam Antibiotics.

Conclusion

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in the pharmaceutical industry, primarily due to its role as an impurity in the antibiotic flucloxacillin. A thorough understanding of its physicochemical properties, synthesis, and potential hazards is crucial for ensuring the quality and safety of the final drug product. This technical guide provides a consolidated overview of the available information to support the work of researchers, scientists, and drug development professionals in this field.

References

An In-depth Technical Guide to Disodium 1,4-butanedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Disodium 1,4-butanedisulfonate, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and primary applications, with a focus on its role as a pharmaceutical excipient.

Chemical Identity and Synonyms

Disodium 1,4-butanedisulfonate is an organic sodium salt. Its primary role in the pharmaceutical industry is as a counter-ion to stabilize active pharmaceutical ingredients (APIs). A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition across various databases and publications.

Synonyms:

  • 1,4-Butanedisulfonic Acid Disodium Salt[1][2][3][4][5]

  • Sodium butane-1,4-disulfonate[6][7]

  • disodium butane-1,4-disulfonate[6]

  • 1,4-Butanedisulfonic acid, sodium salt (1:2)[6]

  • Butane-1,4-disulfonic Acid Disodium Salt[8]

  • Sodium 1,4-Butanedisulfonate[6]

  • NSC-240399[6]

Chemical Identifiers:

IdentifierValue
CAS Number 36589-61-4[6]
Molecular Formula C4H8Na2O6S2[6]
IUPAC Name disodium;butane-1,4-disulfonate[6]

Physicochemical Properties

A summary of the key physicochemical properties of Disodium 1,4-butanedisulfonate is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Weight 262.20 g/mol [6]
Appearance White powder to crystal[4][5]
Melting Point >300 °C
Solubility Soluble in water.
Purity >98.0% (by Titration)[4][5]

Spectroscopic Data:

  • ¹H NMR (D₂O): δ 2.95-3.05 (m, 4H), 1.85-1.95 (m, 4H)

Applications in Pharmaceutical Development

The primary and most well-documented application of Disodium 1,4-butanedisulfonate is as a stabilizing counter-ion for S-Adenosyl-L-methionine (SAMe) in the drug product known as Simeitai or Transmetil. SAMe is an inherently unstable molecule, and the formation of a salt with 1,4-butanedisulfonic acid significantly improves its stability, allowing for a viable pharmaceutical formulation.

While one study noted its effectiveness in mitigating the acute toxicity of the herbicide paraquat dichloride in mice and suppressing lipid peroxide formation in the lungs, the broader biological activity of Disodium 1,4-butanedisulfonate itself is not extensively documented.[9] The majority of available literature focuses on the pharmacological effects of the entire salt (ademetionine 1,4-butanedisulfonate), making it difficult to attribute specific biological activities to the butanedisulfonate moiety alone. It is generally considered to be a biologically inert excipient.

Experimental Protocols

Synthesis of Ademetionine 1,4-butanedisulfonate

A patented method describes the preparation of ademetionine 1,4-butanedisulfonate. The general workflow involves the fermentation of Saccharomyces cerevisiae to produce S-adenosylmethionine. The fermentation broth is then subjected to a series of purification steps, including ion-exchange chromatography and elution with a solution of 1,4-butanedisulfonic acid. The final product is obtained after concentration and drying. The process is designed to yield a stable salt of ademetionine with high purity.

The logical workflow for the role of Disodium 1,4-butanedisulfonate in the preparation of the stable ademetionine drug product is illustrated in the following diagram.

G cluster_0 Preparation of Ademetionine 1,4-Butanedisulfonate A Saccharomyces cerevisiae Fermentation B Production of S-Adenosylmethionine (SAMe) A->B C Purification via Ion-Exchange Chromatography B->C D Elution with 1,4-Butanedisulfonic Acid Solution C->D E Formation of Stable Salt: Ademetionine 1,4-Butanedisulfonate D->E F Concentration and Drying E->F G Final Drug Product F->G

Caption: Workflow for the synthesis of Ademetionine 1,4-Butanedisulfonate.

Analytical Method for Determination in Plasma

A rapid and specific liquid chromatography method has been developed for the quantification of 1,4-butanedisulfonate in plasma. The protocol involves the following key steps:

  • Protein Precipitation: Plasma samples are treated with perchloric acid to precipitate proteins.

  • Perchlorate Removal: Perchlorate ions are subsequently precipitated by the addition of potassium carbonate.

  • Ion Chromatography: The supernatant is analyzed by ion chromatography using an ion-exchange column.

  • Conductimetric Detection: The analyte is detected using a conductimetric detector.

This method demonstrated good linearity in the concentration range of 2.5-25 µg/mL, with intra-assay and inter-assay precision being ≤3.6% and ≤5.8%, respectively. The analyte was found to be stable in plasma and perchloric acid at 37°C for 24 hours.

Signaling Pathways and Mechanism of Action

There is currently a lack of substantial scientific evidence to suggest that Disodium 1,4-butanedisulfonate is directly involved in specific biological signaling pathways or possesses a distinct pharmacological mechanism of action. Its primary function in a pharmaceutical context is to act as a chemically stable and biologically inert counter-ion. This is a common strategy in drug formulation to improve the stability and handling of an active pharmaceutical ingredient.

The logical relationship of its use as an inert counter-ion is depicted in the diagram below.

G cluster_1 Role as an Inert Counter-Ion API Active Pharmaceutical Ingredient (e.g., Ademetionine) SaltFormation Salt Formation API->SaltFormation CounterIon Disodium 1,4-Butanedisulfonate (Inert Counter-Ion) CounterIon->SaltFormation DrugProduct Stable Drug Product SaltFormation->DrugProduct

Caption: Role of Disodium 1,4-butanedisulfonate as an inert counter-ion.

Conclusion

Disodium 1,4-butanedisulfonate is a well-characterized chemical entity with a primary and critical role as a stabilizing excipient in pharmaceutical formulations, most notably for the drug ademetionine. Its physicochemical properties are well-defined, and analytical methods for its quantification are available. For researchers and drug development professionals, its value lies in its chemical inertness and ability to impart stability to otherwise labile active molecules. Future research could explore other potential applications of this molecule, although current evidence strongly supports its function as a biologically inert counter-ion.

References

Methodological & Application

Application Notes and Protocols for Using 1,4-Butanedisulfonic Acid Disodium Salt as a Buffer in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,4-butanedisulfonic acid disodium salt as a mobile phase component in High-Performance Liquid Chromatography (HPLC). While direct and complete application data for this compound as a primary buffer is limited in publicly available literature, its chemical properties as a sulfonate salt make it suitable for use as an ion-pairing agent, particularly for the separation of basic and cationic compounds.

The following sections provide a comprehensive guide based on established principles of ion-pair reversed-phase chromatography, using the analysis of catecholamines as a representative application. This serves as a framework for method development and application of this compound in similar analytical challenges.

Introduction to this compound in HPLC

This compound is a chemical compound with the formula C₄H₈Na₂O₆S₂.[1] It is a white, water-soluble crystalline powder.[1] In HPLC, alkyl sulfonates are commonly employed as ion-pairing reagents in reversed-phase chromatography.[2] These reagents are added to the mobile phase to enhance the retention and improve the peak shape of ionic and highly polar analytes on non-polar stationary phases.

The principle of ion-pair chromatography involves the formation of a neutral ion-pair between the ionic analyte and the ion-pairing reagent of the opposite charge. This neutral complex exhibits increased hydrophobicity, leading to greater retention on a reversed-phase column (e.g., C18). The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that influences the retention of the analytes.

Application: Analysis of Catecholamines

Catecholamines (e.g., dopamine, epinephrine, norepinephrine) are a class of neurotransmitters that are polar and often exist as cations at acidic pH. Their analysis by reversed-phase HPLC can be challenging due to poor retention on conventional C18 columns. The use of an alkyl sulfonate like this compound as an ion-pairing agent can significantly improve their chromatographic separation.

The general workflow for the analysis of catecholamines in a biological matrix (e.g., urine, plasma) using HPLC with this compound as an ion-pairing agent is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Perchloric Acid) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.45 µm) SupernatantCollection->Filtration Injection Injection onto HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Ion-Pair Mobile Phase) Injection->Separation Detection Detection (e.g., Electrochemical, UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration Reporting Reporting of Results PeakIntegration->Reporting

Figure 1: General experimental workflow for catecholamine analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization of these parameters will be necessary for specific applications.

Objective: To prepare a buffered mobile phase containing this compound as an ion-pairing agent.

Materials:

  • This compound (HPLC grade)

  • Sodium Dihydrogen Phosphate (HPLC grade)

  • Orthophosphoric Acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Protocol:

  • Aqueous Buffer Preparation (e.g., 50 mM Phosphate Buffer with 5 mM this compound, pH 3.0):

    • Dissolve an appropriate amount of Sodium Dihydrogen Phosphate in deionized water to achieve a concentration of 50 mM.

    • Add this compound to the phosphate buffer to a final concentration of 5 mM.

    • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 95:5 v/v aqueous buffer:acetonitrile).

    • Degas the mobile phase using an ultrasonic bath or an online degasser before use to prevent bubble formation in the HPLC system.

The following table summarizes a representative set of HPLC conditions for the analysis of catecholamines using an alkyl sulfonate ion-pairing agent. These can be adapted for use with this compound.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 50 mM Sodium Phosphate, 5 mM this compound, 5% Acetonitrile (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Electrochemical Detector (ECD) with a glassy carbon working electrode (+0.7 V) or UV Detector at 280 nm

Table 1: Representative HPLC Conditions for Catecholamine Analysis

Quantitative Data and Performance

The following table presents hypothetical, yet realistic, retention data for the separation of key catecholamines and related compounds based on typical performance of ion-pair chromatography with alkyl sulfonates. Actual retention times will vary depending on the specific conditions and the column used.

AnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Norepinephrine4.51.28500
Epinephrine5.81.19200
Dopamine7.21.38900
L-DOPA3.11.47800
Tyrosine2.51.28100

Table 2: Representative Chromatographic Performance Data

Signaling Pathway Visualization

For drug development professionals, understanding the biological context of the analytes is crucial. Catecholamines are synthesized through a well-defined biochemical pathway. The following diagram, generated using the DOT language, illustrates the catecholamine biosynthesis pathway.

catecholamine_biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

References

Application Notes and Protocols: 1,4-Butanedisulfonic Acid Disodium Salt as a Potential Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on the known functions of similar chemical compounds in lithium-ion battery electrolytes. As of the latest literature review, specific experimental data for 1,4-Butanedisulfonic Acid Disodium Salt as a lithium-ion battery electrolyte additive is not publicly available. These notes are intended to provide a hypothetical framework for researchers and scientists interested in exploring its potential.

Introduction

This compound (BDS) is a chemical compound with the molecular formula C₄H₈Na₂O₆S₂. Its structure, featuring two sulfonate groups, suggests potential utility as an electrolyte additive in lithium-ion batteries. Sulfur-containing compounds are known to play a crucial role in improving battery performance by forming stable protective layers on both the anode and cathode.[1][2] This document outlines the potential applications, proposed mechanisms of action, and experimental protocols for evaluating BDS as a novel electrolyte additive.

Potential Applications and Advantages

The incorporation of BDS as an electrolyte additive could theoretically offer several advantages to lithium-ion battery performance:

  • Formation of a Stable Solid Electrolyte Interphase (SEI): Sulfur-containing additives are known to participate in the formation of a robust SEI layer on the anode surface.[1] A stable SEI is critical for preventing electrolyte decomposition and minimizing capacity loss during cycling.

  • Enhanced Cathode Electrolyte Interface (CEI) Stability: Similar to its role at the anode, BDS could contribute to the formation of a protective CEI on the cathode, which is particularly important for high-voltage cathode materials that are prone to electrolyte oxidation.[1]

  • Improved Thermal Stability: The formation of stable interfacial layers can enhance the overall thermal stability of the battery, a key safety consideration.

  • Scavenging of Impurities: The sulfonate groups may interact with and neutralize harmful impurities within the electrolyte, such as trace amounts of water or hydrofluoric acid (HF).

Proposed Mechanism of Action

The proposed mechanism of action for BDS as an electrolyte additive is based on its electrochemical decomposition during the initial formation cycles of the lithium-ion battery. The sulfonate groups are expected to be the primary electroactive sites.

During the first charging cycle, BDS would likely be reduced at the anode surface at a potential higher than that of the solvent molecules. This preferential reduction would lead to the formation of a stable, inorganic-rich SEI layer. This layer would ideally be electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing further electrolyte decomposition.

Simultaneously, at the cathode, BDS could be oxidized at high potentials to form a protective CEI layer. This layer would suppress the oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, thereby improving the long-term cycling stability.

G cluster_anode Anode Side (Reduction) cluster_cathode Cathode Side (Oxidation) BDS_anode 1,4-Butanedisulfonic Acid Disodium Salt (BDS) Reduction Preferential Reduction (e⁻ from Anode) BDS_anode->Reduction During 1st Charge SEI Stable SEI Layer (Sulfur-containing species, Li₂SO₃, etc.) Reduction->SEI Anode Graphite Anode SEI->Anode Coats Surface BDS_cathode 1,4-Butanedisulfonic Acid Disodium Salt (BDS) Oxidation Oxidation at High Voltage BDS_cathode->Oxidation During Charging CEI Protective CEI Layer Oxidation->CEI Cathode Lithium Metal Oxide Cathode CEI->Cathode Passivates Surface Electrolyte Bulk Electrolyte (LiPF₆ in Carbonates + BDS) Electrolyte->BDS_anode Electrolyte->BDS_cathode

Proposed mechanism of BDS as an electrolyte additive.

Experimental Protocols

The following protocols outline a general approach for the evaluation of BDS as a novel electrolyte additive.

Materials and Reagents
  • Electrolyte: Standard lithium-ion battery electrolyte, e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Additive: this compound (BDS), battery grade (>99.9% purity).

  • Electrodes: Commercial-grade graphite anode and LiCoO₂ or NMC cathode.

  • Separator: Microporous polyethylene or polypropylene separator.

  • Cell Hardware: Coin cells (e.g., CR2032) or other appropriate cell formats.

Electrolyte Preparation
  • Dry the BDS additive under vacuum at a suitable temperature (e.g., 80°C) for 24 hours to remove any residual moisture.

  • In an argon-filled glovebox, prepare the baseline electrolyte (1 M LiPF₆ in EC/DMC).

  • Prepare the experimental electrolyte by dissolving a specific concentration of BDS (e.g., 0.5%, 1.0%, 2.0% by weight) into the baseline electrolyte.

  • Stir the solution until the additive is completely dissolved.

Cell Assembly
  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures.

  • Assemble the coin cells in an argon-filled glovebox using the prepared electrolytes.

  • Ensure consistent electrode alignment and electrolyte volume for all cells to maintain data reproducibility.

Electrochemical Characterization

A comprehensive suite of electrochemical tests should be performed to evaluate the effect of the BDS additive.

Parameter Test Method Typical Conditions Purpose
Formation Cycles Galvanostatic CyclingC/10 rate for the first 2-3 cyclesTo form a stable SEI and CEI
Cyclic Voltammetry (CV) Linear Sweep VoltammetryScan rate of 0.1 mV/sTo determine the electrochemical window and the reduction/oxidation potentials of the additive
Rate Capability Galvanostatic CyclingC-rates from C/5 to 5CTo assess the battery's performance at different charge/discharge speeds
Long-Term Cycling Galvanostatic CyclingC/2 or 1C rate for hundreds of cyclesTo evaluate the capacity retention and coulombic efficiency over the battery's lifetime
Electrochemical Impedance Spectroscopy (EIS) AC ImpedanceFrequency range from 100 kHz to 10 mHzTo study the interfacial resistance (SEI and charge transfer resistance)
Post-Mortem Analysis

After cycling, the cells should be disassembled in a glovebox for post-mortem analysis to understand the changes at the electrode surfaces.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the SEI and CEI layers.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the interfacial layers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the SEI and CEI.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a new electrolyte additive.

G start Start: Hypothesis on New Additive (BDS) prep Material Preparation (Drying, etc.) start->prep electrolyte Electrolyte Formulation (Baseline vs. BDS) prep->electrolyte assembly Cell Assembly (Coin Cells) electrolyte->assembly formation Formation Cycling assembly->formation electrochem Electrochemical Testing (CV, Rate, Cycling, EIS) formation->electrochem post_mortem Post-Mortem Analysis (SEM, XPS, FTIR) electrochem->post_mortem data_analysis Data Analysis and Interpretation electrochem->data_analysis post_mortem->data_analysis conclusion Conclusion on Additive Effectiveness data_analysis->conclusion

General workflow for evaluating a new electrolyte additive.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests its potential as a beneficial electrolyte additive for lithium-ion batteries. The proposed mechanisms, centered around the formation of stable SEI and CEI layers, provide a strong rationale for further investigation. The experimental protocols detailed in this document offer a comprehensive framework for researchers to systematically evaluate the efficacy of BDS and similar sulfonate-based compounds in enhancing the performance and safety of lithium-ion batteries.

References

Application Notes and Protocols: 1,4-Butanedisulfonic Acid Disodium Salt as an Intermediate for Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanedisulfonic acid disodium salt (CAS No. 36589-61-4) is a versatile chemical compound increasingly recognized for its role as a key intermediate in the synthesis of specialized surfactants. Its linear butane backbone and two terminal sulfonate groups make it an ideal building block for creating anionic surfactants, particularly those with a dimeric or "gemini" structure. These surfactants, characterized by two hydrophilic head groups and two hydrophobic tails connected by a spacer, often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC), enhanced surface tension reduction, and unique self-assembly behaviors. This document provides detailed application notes and experimental protocols for the synthesis and characterization of surfactants using this compound as a central intermediate.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in surfactant synthesis.

PropertyValue
Molecular Formula C₄H₈Na₂O₆S₂
Molecular Weight 262.20 g/mol
Appearance White crystalline powder
Melting Point >300 °C
Solubility Soluble in water
CAS Number 36589-61-4

Application: Synthesis of Disulfonate Gemini Surfactants

This compound serves as an excellent hydrophilic spacer in the synthesis of disulfonate gemini surfactants. The general approach involves the alkylation of the disodium salt with long-chain alkyl halides. This reaction attaches two hydrophobic tails to the butane spacer, resulting in a gemini surfactant.

Illustrative Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 1_4_Butanedisulfonic_Acid_Disodium_Salt 1,4-Butanedisulfonic Acid Disodium Salt Reaction Alkylation (e.g., in DMF) 1_4_Butanedisulfonic_Acid_Disodium_Salt->Reaction Alkyl_Halide 2x Long-chain Alkyl Halide (e.g., Alkyl Bromide) Alkyl_Halide->Reaction Gemini_Surfactant Disulfonate Gemini Surfactant Sodium_Halide 2x Sodium Halide Reaction->Gemini_Surfactant Reaction->Sodium_Halide

Caption: General synthesis of a disulfonate gemini surfactant.

Experimental Protocols

Protocol 1: Synthesis of a C12-Disulfonate Gemini Surfactant

This protocol describes a representative synthesis of a disulfonate gemini surfactant with dodecyl (C12) hydrophobic chains.

Materials:

  • This compound (1.0 eq)

  • 1-Bromododecane (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetone

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Alkyl Halide: Add 1-bromododecane (2.2 eq) to the solution.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate using a Büchner funnel and wash with cold acetone to remove unreacted 1-bromododecane and DMF.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure disulfonate gemini surfactant.

  • Drying: Dry the purified product in a vacuum oven at 50°C.

Protocol 2: Characterization of the Synthesized Surfactant

1. Structural Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized gemini surfactant.

  • FT-IR Spectroscopy: Identify the characteristic functional groups, such as the sulfonate group (S=O stretching around 1200 cm⁻¹).

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized surfactant.

2. Performance Evaluation:

  • Critical Micelle Concentration (CMC) Determination: The CMC can be determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The CMC is the concentration at which a sharp break in the surface tension versus concentration plot is observed.

  • Surface Tension Measurement: The surface tension at the CMC (γ_CMC) provides information about the effectiveness of the surfactant in reducing the surface tension of water.

Quantitative Data

The performance of gemini surfactants is often superior to that of their monomeric counterparts. The following table presents typical performance data for a C12-disulfonate gemini surfactant compared to a conventional single-chain surfactant, sodium dodecyl sulfate (SDS).

SurfactantCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γ_CMC) (mN/m)
C12-Disulfonate Gemini Surfactant (Hypothetical)~ 1 x 10⁻⁴~ 30-35
Sodium Dodecyl Sulfate (SDS)~ 8 x 10⁻³~ 38-40

Experimental Workflow

The overall process from synthesis to characterization of the gemini surfactant can be visualized in the following workflow diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Alkyl Halide Reaction Alkylation Reaction in DMF Reactants->Reaction Isolation Precipitation and Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Drying Vacuum Drying Purification->Drying Structural_Analysis NMR, FT-IR, MS Drying->Structural_Analysis Sample Performance_Evaluation CMC and Surface Tension Measurement Drying->Performance_Evaluation Sample

Caption: Workflow for gemini surfactant synthesis and characterization.

Signaling Pathways and Logical Relationships

While surfactants themselves do not typically engage in classical signaling pathways in the biological sense, their interaction with cell membranes in drug delivery applications can be represented as a logical relationship. For instance, the encapsulation of a drug within a micelle formed by the gemini surfactant and its subsequent release at a target site is a key logical pathway in drug delivery systems.

G cluster_formulation Drug Formulation cluster_delivery Drug Delivery Gemini_Surfactant Gemini Surfactant Micelle_Formation Micelle Encapsulation (Self-Assembly in Aqueous Solution) Gemini_Surfactant->Micelle_Formation Drug Hydrophobic Drug Drug->Micelle_Formation Target_Cell Target Cell Micelle_Formation->Target_Cell Transport in Bloodstream Drug_Release Drug Release at Target Site Target_Cell->Drug_Release Interaction with Cell Membrane

Caption: Logical pathway for drug delivery using gemini surfactant micelles.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance disulfonate gemini surfactants. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and characterization of these novel surfactants for a wide range of applications, from industrial processes to advanced drug delivery systems. The superior surface activity of gemini surfactants makes them a promising area for future research and development.

Application Notes: The Role of 1,4-Butanedisulfonic Acid Disodium Salt in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Butanedisulfonic acid disodium salt (CAS: 36589-61-4) is a highly functionalized organic compound increasingly recognized for its role in the synthesis of advanced polymers.[1] While it can be used as a stabilizer in some polymer formulations, its primary value lies in its function as a versatile chemical intermediate or building block.[2][3] By serving as a precursor to sulfonated monomers, it provides a strategic pathway for incorporating sulfonic acid groups (-SO₃H) or their sodium salts (-SO₃Na) into polymer backbones. This modification fundamentally alters the physicochemical properties of the resulting polymers, transforming them into high-performance materials suitable for a range of specialized applications.[4]

The introduction of the highly polar and ionic sulfonate group imparts properties such as enhanced hydrophilicity, ion conductivity, thermal stability, and specific biocompatibility.[4][5][6] These characteristics are critical for materials used in ion exchange membranes, specialty plastics, water treatment, and biomedical devices. These notes provide an overview of its applications and detailed protocols for the synthesis and characterization of polymers utilizing sulfonate-containing monomers derived from this precursor.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 36589-61-4[7]
Molecular Formula C₄H₈Na₂O₆S₂[8]
Molecular Weight 262.21 g/mol [7][8]
Appearance White crystalline powder[8]
Key Features High water solubility; contains two terminal sulfonate groups[8]

Application Notes: Engineering Polymer Properties with Sulfonate Groups

The incorporation of sulfonate groups, facilitated by precursors like this compound, is a powerful tool for polymer chemists. The degree of sulfonation is a critical parameter that allows for the fine-tuning of material properties.[6]

Synthesis of Ionomers for Membranes and Polyelectrolytes

By copolymerizing a standard monomer set (e.g., diols and diacids for polyesters) with a sulfonated comonomer, a class of polymers known as ionomers is created. These materials contain both nonpolar hydrocarbon backbones and a small number of ionic groups.

  • Proton and Ion Conductivity: The sulfonic acid groups can act as proton conductors, a critical function for proton exchange membranes (PEMs) in fuel cells.[6][9] The sulfonate groups, when hydrated, form hydrophilic channels within the polymer matrix, facilitating ion transport.

  • Water Treatment: Sulfonated polymers act as effective polyelectrolytes for heavy metal capture. The electron-rich sulfonate groups can chelate cationic metal species, enabling their removal from aqueous solutions.

Modification of Thermal and Mechanical Properties

The introduction of ionic groups creates strong electrostatic interactions within the polymer matrix. These interactions act as physical cross-links at ambient temperatures, significantly influencing the material's properties.

  • Glass Transition Temperature (Tg): The bulky nature of the sulfonate groups and the restriction of chain mobility due to ionic aggregation can alter the Tg. However, at higher degrees of sulfonation, these same groups can disrupt chain packing and increase swelling, sometimes leading to a decrease in Tg.[2][10]

  • Mechanical Strength vs. Swelling: There is often a trade-off between mechanical stability and the degree of sulfonation. While ionic interactions can enhance strength, a higher concentration of hydrophilic sulfonate groups leads to increased water uptake (swelling), which can reduce the material's mechanical integrity.[4][6]

The table below summarizes the general trends observed when incorporating sulfonate groups into a polymer backbone.

PropertyEffect of Increasing SulfonationRationaleReference(s)
Hydrophilicity / Water Uptake IncreasesThe sulfonate group (-SO₃⁻) is highly polar and hygroscopic.[6][11]
Ion Exchange Capacity (IEC) IncreasesMore ionic groups are available for ion exchange.[6][9]
Solubility (in polar solvents) IncreasesThe ionic nature of the polymer enhances its interaction with polar solvents.[5]
Glass Transition Temp. (Tg) Varies; can increase or decreaseDependent on the balance between restricted chain mobility (ionic cross-linking) and disrupted chain packing.[2][10]
Mechanical Stability (in wet state) DecreasesExcessive water absorption (swelling) plasticizes the polymer, weakening intermolecular forces.[4][6]

Experimental Protocols

The following sections provide representative protocols for synthesizing and characterizing a sulfonated polymer.

Protocol 1: Synthesis of a Sulfonated Copolyester via Melt Polycondensation

Objective: To provide a generalized, two-stage melt polycondensation procedure for synthesizing a copolyester incorporating a sulfonated comonomer. This protocol uses representative monomers to illustrate the process.

Principle: This method involves a transesterification step to form a prepolymer, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight. The sulfonated monomer is introduced along with the other reactants at the beginning of the process.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO) (in molar excess, e.g., 2.2 times the moles of DMT)

  • Sulfonated comonomer, e.g., Dimethyl 5-sodiosulfoisophthalate (DMSSIP) or a custom diol synthesized from 1,4-butanedisulfonic acid. The molar percentage will determine the degree of sulfonation.

  • Catalyst 1 (Transesterification): Zinc Acetate (e.g., ~200 ppm)

  • Catalyst 2 (Polycondensation): Antimony Trioxide (e.g., ~300 ppm)

  • Thermal Stabilizer: Triphenyl Phosphate (e.g., ~400 ppm)

  • High-purity Nitrogen gas

  • Methanol (for purification)

  • Chloroform or other suitable solvent (for purification)

Equipment:

  • Glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a condenser.

  • High-vacuum pump (<1 Torr)

  • Heating mantle with precise temperature control.

  • Flasks for collecting distillate.

Procedure:

  • Reactor Charging: Charge the reactor with DMT, the desired molar quantity of the sulfonated comonomer, and 1,4-butanediol.

  • Catalyst Addition: Add the zinc acetate catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow.

  • Stage 1: Transesterification:

    • Begin stirring and gradually heat the reactor to 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue heating and hold the temperature until approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

  • Stage 2: Polycondensation:

    • Add the antimony trioxide catalyst and the triphenyl phosphate stabilizer to the reactor containing the formed prepolymer.

    • Gradually increase the temperature to 240-260°C while simultaneously and slowly reducing the pressure using the vacuum pump.

    • Excess 1,4-butanediol will distill off.

    • Once the reactor reaches the target temperature, apply high vacuum (<1 Torr).

    • Continue the reaction under these conditions. The viscosity of the melt will increase noticeably as the polymer chain length grows. Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.

    • This stage typically lasts for 3-4 hours.

  • Polymer Extrusion and Quenching: Once the desired viscosity is reached, stop the reaction. Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify it.

  • Purification:

    • Grind the solidified polymer into small pellets or a powder.

    • To remove unreacted monomers and catalyst residues, dissolve the polymer in a suitable solvent (e.g., a chloroform/methanol mixture) and re-precipitate it by slowly adding the solution to a non-solvent like methanol or water.

    • Filter the purified polymer and dry it in a vacuum oven at 60-80°C for 24 hours.

Protocol 2: Key Characterization of Sulfonated Polymers

Objective: To outline standard procedures for confirming the successful synthesis and determining the key properties of the sulfonated polymer.

1. Structural Confirmation (FTIR Spectroscopy):

  • Sample Prep: Prepare a thin film by casting from solution or analyze the dried powder using a KBr pellet.

  • Analysis: Acquire the infrared spectrum.

  • Expected Result: Look for characteristic absorption bands confirming the polyester structure (e.g., C=O stretch around 1720 cm⁻¹) and the sulfonate group (S=O asymmetric and symmetric stretching, typically around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹).

2. Ion Exchange Capacity (IEC) Measurement:

  • Principle: This titration method quantifies the number of active ionic sites (sulfonic acid groups) per unit mass of the polymer.

  • Procedure:

    • Convert the polymer from its salt form (Na⁺) to its acid form (H⁺) by soaking a precisely weighed dry sample (Wdry) in a 1 M sulfuric acid (H₂SO₄) solution for 24 hours.[4]

    • Rinse the acidified polymer thoroughly with deionized water until the rinse water is neutral (pH ~7) to remove excess acid.

    • Immerse the rinsed polymer sample in a known volume of a standardized salt solution (e.g., 50 mL of 2 M NaCl) for at least 24 hours. This causes the H⁺ ions on the polymer to be exchanged with Na⁺ ions from the solution, releasing H⁺ into the solution.

    • Remove the polymer sample and titrate the salt solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M) using phenolphthalein as an indicator.

    • Calculate the IEC (in meq/g) using the formula: IEC = (V_NaOH × C_NaOH) / W_dry where VNaOH is the volume of NaOH used in titration (L), CNaOH is its concentration (mol/L or eq/L), and Wdry is the initial dry weight of the polymer (g).[6]

3. Water Uptake (WU) Measurement:

  • Principle: This gravimetric method measures the polymer's hydrophilicity.

  • Procedure:

    • Dry a polymer sample in a vacuum oven at 80°C until a constant weight is achieved (Wdry).

    • Immerse the dry sample in deionized water at a specified temperature (e.g., 25°C or 80°C) for 24 hours to ensure full hydration.

    • Remove the hydrated sample, quickly blot the surface with filter paper to remove excess water, and immediately weigh it (Wwet).

    • Calculate the WU (%) using the formula: WU (%) = [(W_wet - W_dry) / W_dry] × 100[6]

Visualized Workflows and Relationships

G cluster_input Input Monomers & Reagents cluster_process Melt Polycondensation Process cluster_output Output & Purification Diacid Diacid/Diester (e.g., DMT) Charge 1. Charge Reactor Diacid->Charge Diol Diol (e.g., BDO) Diol->Charge Sulf_Mono Sulfonated Comonomer (from Precursor) Sulf_Mono->Charge Cat Catalysts & Stabilizers Cat->Charge Stage1 2. Transesterification (~200°C, N2) Methanol Distills Off Charge->Stage1 Stage2 3. Polycondensation (~250°C, High Vacuum) Diol Distills Off Stage1->Stage2 Extrude 4. Extrude & Quench Stage2->Extrude Polymer Crude Sulfonated Polymer Extrude->Polymer Purify Dissolve & Precipitate Polymer->Purify Final Pure, Dry Polymer Purify->Final

G cluster_cause Cause cluster_apps Applications Precursor 1,4-Butanedisulfonic Acid Disodium Salt Monomer Synthesis of Sulfonated Monomer Precursor->Monomer Polymer Incorporation into Polymer Backbone Monomer->Polymer Properties Modified Polymer Properties Polymer->Properties App1 Ion Exchange Membranes Properties->App1 App2 Water Treatment (Metal Chelation) Properties->App2 App3 Biocompatible Materials Properties->App3

G cluster_results Results Input Synthesized Sulfonated Polymer Struct Struct Input->Struct Thermal Thermal Input->Thermal Func Func Input->Func Res1 Confirm Structure & Sulfonation Res2 Determine Tg & Stability Res3 Quantify Ionic Properties Struct->Res1 Thermal->Res2 Func->Res3

References

Application Notes and Protocols for 1,4-Butanedisulfonic Acid Disodium Salt as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Butanedisulfonic acid disodium salt is a chemical compound that has been noted for its potential catalytic activity in certain chemical reactions.[1] This document provides an overview of its application as a catalyst in esterification reactions, a fundamental process in the synthesis of various organic chemicals, including plasticizers, solvents, and flavorings.[1] While specific, detailed research on this compound as a primary catalyst for esterification is not extensively documented in publicly available literature, its structural similarity to other sulfonic acid catalysts allows for the postulation of its catalytic role. This document will, therefore, present a generalized protocol for sulfonic acid-catalyzed esterification as a template for researchers and professionals in drug development and chemical synthesis.

General Principles of Sulfonic Acid Catalyzed Esterification

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is typically slow and requires a catalyst to proceed at a reasonable rate. Strong acids, such as sulfonic acids, are commonly used as catalysts.[2] The general mechanism for this acid-catalyzed reaction, known as the Fischer-Speier esterification, involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process is reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants.[3]

Experimental Protocols

Objective: To synthesize an ester from a carboxylic acid and an alcohol using a sulfonic acid catalyst.

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alcohol (e.g., Ethylene Glycol Butyl Ether)

  • Catalyst: this compound (or a comparable sulfonic acid catalyst like p-toluenesulfonic acid)

  • Dehydrating Agent/Azeotropic Solvent (e.g., Cyclohexane)

  • Neutralizing Agent (e.g., Sodium Bicarbonate solution)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

  • Organic Solvent for extraction (e.g., Diethyl Ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Generalized Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid, the alcohol, the sulfonic acid catalyst, and the azeotropic solvent. The molar ratio of reactants and the amount of catalyst should be optimized for the specific reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the ester with an organic solvent like diethyl ether.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by distillation under reduced pressure to obtain the final product.

Data Presentation

Since no specific quantitative data for esterification reactions catalyzed by this compound was found, the following table is a template that researchers can use to record their experimental results for comparison.

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1
2
3

Visualizations

Catalytic Cycle of Fischer-Speier Esterification

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Products Ester + Water Deprotonation->Products Catalyst_Out H+ (Regenerated) Deprotonation->Catalyst_Out Catalyst_In H+ (Catalyst) Catalyst_In->Protonation

Caption: Catalytic cycle of Fischer-Speier esterification.

General Experimental Workflow for Ester Synthesis

Experimental_Workflow Start Start Setup Reaction Setup: - Carboxylic Acid - Alcohol - Catalyst - Solvent Start->Setup Reaction Heating and Reflux Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Work-up: - Cooling - Neutralization Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification End Final Product (Ester) Purification->End

Caption: General workflow for ester synthesis and purification.

References

Application Notes and Protocols: 1,4-Butanedisulfonic Acid Disodium Salt in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanedisulfonic acid disodium salt (Na-1,4-BS), a highly water-soluble and stable salt, serves as a versatile tool in modern analytical chemistry. Its unique properties as a strong electrolyte and its bifunctional nature make it a valuable reagent in various chromatographic and electrophoretic techniques. These application notes provide detailed protocols for the use of Na-1,4-BS in ion chromatography, as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC), and as a background electrolyte component in capillary electrophoresis (CE). These methods are particularly relevant for the analysis of pharmaceuticals and in drug development.

Application 1: Quantification of 1,4-Butanedisulfonate in Plasma using Ion Chromatography

This protocol outlines a method for the determination of 1,4-butanedisulfonate in plasma, a critical analysis in pharmacokinetic studies. The method utilizes ion chromatography with conductivity detection, offering high specificity and sensitivity.

Experimental Protocol

1. Sample Preparation: a. To 500 µL of plasma, add 500 µL of 1.2 M perchloric acid to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube. d. Add 2 M potassium carbonate to the supernatant to precipitate the perchlorate ions. e. Centrifuge at 10,000 x g for 10 minutes. f. Filter the resulting supernatant through a 0.22 µm syringe filter prior to injection.

2. Ion Chromatography Conditions: a. Column: Anion-exchange column (e.g., Dionex IonPac AS11-HC or similar). b. Mobile Phase (Eluent): 30 mM Potassium Hydroxide (KOH). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: Suppressed conductivity. f. Run Time: Approximately 15 minutes.

3. Calibration: a. Prepare a series of calibration standards of 1,4-butanedisulfonate in a suitable matrix (e.g., deionized water or drug-free plasma extract) over the desired concentration range.

Data Presentation
ParameterValue
Linearity Range2.5 - 25 µg/mL
Intra-assay Precision (%RSD)≤ 3.6%
Inter-assay Precision (%RSD)≤ 5.8%
Analyte Stability (in plasma at 37°C)24 hours

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_ic_analysis Ion Chromatography Analysis p Plasma Sample pc Protein Precipitation (Perchloric Acid) p->pc c1 Centrifugation pc->c1 s1 Supernatant Transfer c1->s1 pp Perchlorate Precipitation (Potassium Carbonate) s1->pp c2 Centrifugation pp->c2 s2 Supernatant Filtration c2->s2 inj Injection s2->inj col Anion-Exchange Column inj->col det Conductivity Detection col->det data data det->data Data Acquisition and Analysis

Workflow for 1,4-butanedisulfonate plasma analysis.

Application 2: Analysis of Basic Drugs using Ion-Pair Reverse-Phase HPLC

This compound can be employed as an ion-pairing reagent in reverse-phase HPLC for the analysis of basic drugs. The sulfonic acid groups interact with the protonated basic analytes, forming a neutral ion pair that can be retained and separated on a non-polar stationary phase.

Experimental Protocol

1. Mobile Phase Preparation: a. Prepare an aqueous buffer containing 10 mM this compound. b. Adjust the pH of the buffer to 3.0 with phosphoric acid. c. The mobile phase will be a mixture of this aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the analyte and should be optimized. A typical starting point is 70:30 (Aqueous:Organic).

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic or gradient elution with the prepared ion-pair mobile phase. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Column Temperature: 30°C. f. Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

Data Presentation (Hypothetical Data for a Basic Drug)
ParameterValue
AnalytePropranolol
Mobile Phase70% (10 mM Na-1,4-BS, pH 3.0) : 30% Acetonitrile
Retention Time (t_R)6.8 min
Tailing Factor (T_f)1.2
Theoretical Plates (N)> 5000

Ion-Pairing Mechanism

cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) drug Basic Drug (D-NH3+) ion_pair Neutral Ion Pair [D-NH3+][-O3S-(CH2)4-SO3-] drug->ion_pair Forms ip 1,4-Butanedisulfonate (-O3S-(CH2)4-SO3-) ip->ion_pair Forms retention retention ion_pair->retention Retained

Formation of a neutral ion pair for HPLC retention.

Application 3: Use as a Background Electrolyte in Capillary Electrophoresis

In capillary electrophoresis (CE), this compound can be used as a component of the background electrolyte (BGE) for the analysis of a wide range of analytes, including small molecules and peptides. Its high ionic strength and buffering capacity can help to maintain a stable pH and reduce analyte-wall interactions.

Experimental Protocol

1. Background Electrolyte (BGE) Preparation: a. Prepare a 50 mM solution of this compound in deionized water. b. Adjust the pH to a desired value (e.g., pH 2.5 with phosphoric acid for the analysis of basic compounds, or pH 9.0 with sodium hydroxide for acidic compounds). c. The BGE may be modified with the addition of organic solvents (e.g., methanol, acetonitrile) to improve the solubility and separation of certain analytes.

2. Capillary Electrophoresis Conditions: a. Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length). b. Background Electrolyte: The prepared Na-1,4-BS buffer. c. Voltage: 20 kV (positive or negative polarity depending on the analyte charge). d. Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). e. Capillary Temperature: 25°C. f. Detection: UV at a suitable wavelength.

Data Presentation (Hypothetical Data for a Peptide Mixture)
ParameterValue
BGE50 mM Na-1,4-BS, pH 2.5
Analyte 1 (Peptide A) Migration Time4.2 min
Analyte 2 (Peptide B) Migration Time5.1 min
Resolution (R_s)> 2.0
Efficiency (N, for Peptide A)> 150,000 plates/meter

Logical Relationship in CE Separation

cluster_factors Key Separation Factors cluster_outcome Separation Outcome bge BGE containing 1,4-Butanedisulfonate eof Electroosmotic Flow (EOF) bge->eof Influences voltage Applied Voltage em Electrophoretic Mobility (µ_ep) voltage->em Drives analyte Analyte Properties (Charge, Size) analyte->em Determines migration Analyte Migration Velocity eof->migration em->migration separation Separation of Analytes migration->separation

Factors influencing separation in capillary electrophoresis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,4-butanedisulfonic acid disodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with sodium sulfite in an aqueous solution.[1][2] This reaction is a nucleophilic substitution where the sulfite ions displace the halide ions.

Q2: What are the key reaction parameters influencing the yield?

A2: The primary factors affecting the yield are the molar ratio of reactants, reaction temperature, and reaction duration.[1][3] Optimization of these parameters is crucial for maximizing the product yield.

Q3: Which starting material is more cost-effective, 1,4-dichlorobutane or 1,4-dibromobutane?

A3: Using 1,4-dichlorobutane as a starting material is noted to be more cost-effective than 1,4-dibromobutane.[1][2][3]

Q4: How is the product typically purified?

A4: Purification is commonly achieved through crystallization.[1][3] After the reaction, the product can be selectively crystallized out of the solution, leaving impurities behind. Recrystallization from water is a common method to enhance purity.[1]

Q5: What is the role of this compound in other chemical syntheses?

A5: It serves as a precursor for the production of 1,4-butanedisulfonic acid.[3][4] This acid is an important synthon for various pharmaceutical and chemical products.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Possible Causes:

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of 1,4-dihalobutane to sodium sulfite can lead to incomplete reaction or the formation of by-products.

  • Inadequate Reaction Temperature: The reaction may not proceed to completion if the temperature is too low.

  • Insufficient Reaction Time: The reaction may not have had enough time to reach completion.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

Solutions:

  • Optimize Molar Ratios: The recommended molar ratio of 1,4-dihalobutane to sodium sulfite is 1:2.[1][2] A range of 1:0.5 to 1:8 has been explored, with 1:2 being preferable.[3]

  • Adjust Reaction Temperature: The reaction is typically carried out under reflux conditions at a temperature of 110-120°C.[1][2]

  • Increase Reaction Time: Reaction times can range from 8 to 20 hours.[1][2][3] If the yield is low, consider extending the reaction time.

  • Ensure Reagent Purity: Use high-purity starting materials to avoid side reactions.

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Incomplete Reaction: Unreacted starting materials remain in the product mixture.

  • Formation of By-products: Side reactions can lead to the formation of unwanted substances, such as sodium chloride if 1,4-dichlorobutane is used.[3]

  • Ineffective Purification: The crystallization process may not have effectively separated the product from impurities.

Solutions:

  • Drive the Reaction to Completion: Ensure optimal reaction conditions (see Issue 1) to minimize unreacted starting materials.

  • Selective Crystallization: After the initial reaction, adding a water-miscible organic solvent can help in the selective crystallization of this compound, leaving by-products like sodium chloride in the solution.[3]

  • Recrystallization: Perform one or more recrystallizations from water to improve the purity of the final product.[1]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

Starting MaterialMolar Ratio (Dihalobutane:Na2SO3)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
1,4-Dibromobutane1:2110-120~1095[1]
1,4-Dichlorobutane1:2110-120~2083[1]
1,4-Dichlorobutane1:2 (preferred)Not specified8High[3]

Experimental Protocols

Detailed Methodology for Synthesis using 1,4-Dibromobutane:

  • Reaction Setup: In a 100ml single-necked flask, add 7.56g (60mmol) of sodium sulfite, 3.6mL (30mmol) of 1,4-dibromobutane, and 60ml of water.[1]

  • Reaction: Heat the mixture in an oil bath to 110-120°C and stir under reflux for approximately 10 hours.[1]

  • Initial Product Isolation: After the reaction, remove about 50ml of water from the reaction system by distillation under reduced pressure.[1]

  • Crystallization: Cool the remaining solution to 4°C to induce crystallization.[1]

  • Purification: Collect the white crystals and recrystallize them twice from water.[1]

  • Drying: Dry the purified crystals under vacuum at 60°C to obtain the final product.[1]

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1,4-Dihalobutane Reaction Reflux at 110-120°C (8-20 hours) Reactant1->Reaction Reactant2 Sodium Sulfite Reactant2->Reaction Solvent Water Solvent->Reaction Isolation Reduced Pressure Distillation Reaction->Isolation Crystallization Cooling to 4°C Isolation->Crystallization Purification Recrystallization (Water) Crystallization->Purification Drying Vacuum Drying at 60°C Purification->Drying Product 1,4-Butanedisulfonic Acid Disodium Salt Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incorrect Molar Ratio Problem->Cause1 Cause2 Low Temperature Problem->Cause2 Cause3 Short Reaction Time Problem->Cause3 Solution1 Adjust Ratio to 1:2 Cause1->Solution1 Solution2 Increase Temp to 110-120°C Cause2->Solution2 Solution3 Extend Reaction Time Cause3->Solution3

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Recrystallization of 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,4-butanedisulfonic acid disodium salt via recrystallization.

Solubility Data

SolventQualitative SolubilityTemperature Dependence of SolubilitySuitability for Recrystallization
WaterHighly Soluble[1]Expected to increase significantly with temperature.Primary solvent for single-solvent recrystallization.
MethanolSlightly SolubleLikely increases with temperature.Potential as an anti-solvent when used with water.
EthanolSlightly SolubleLikely increases with temperature.Potential as an anti-solvent when used with water.
AcetoneInsoluble-Not suitable as a primary solvent; potential as an anti-solvent.
DichloromethaneInsoluble-Not suitable.
HexaneInsoluble-Not suitable.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying this compound by recrystallization from water, with an optional anti-solvent step using ethanol.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, as anti-solvent)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of deionized water to the flask, just enough to create a slurry.

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot deionized water until the solid has completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask to remove the activated carbon or any insoluble impurities.

  • Crystallization:

    • Method A: Cooling

      • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

      • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Method B: Anti-solvent Addition

      • While the aqueous solution is still warm, slowly add ethanol dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

      • Gently warm the solution until it becomes clear again.

      • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold deionized water.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

    • If an anti-solvent was used, wash the crystals with a small amount of the cold water-ethanol mixture.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a period of time.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Troubleshooting Guide

QuestionPossible Cause(s)Suggested Solution(s)
The compound does not dissolve completely, even after adding a large amount of hot water. Insoluble impurities are present in the crude sample.Perform a hot filtration to remove the insoluble material before proceeding to the cooling/crystallization step.
No crystals form upon cooling. Too much solvent was added, resulting in a solution that is not saturated at the lower temperature.Reheat the solution and boil off some of the water to concentrate the solution. Then, allow it to cool again. Alternatively, if not already attempted, try adding a suitable anti-solvent like ethanol to induce crystallization.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
The compound "oils out" instead of forming crystals. The compound is coming out of solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional water to lower the saturation point. Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.
The yield of recovered crystals is very low. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
The crystals were washed with too much cold solvent, or the wash solvent was not sufficiently cold.Use a minimal amount of ice-cold solvent for washing the crystals.
The crystals are colored, even after recrystallization. Colored impurities were not effectively removed.Repeat the recrystallization process, incorporating the optional activated carbon step to decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most suitable primary solvent for the recrystallization of this compound due to its high polarity and the ionic nature of the salt, which makes it highly soluble in water.[1]

Q2: Can I use a solvent other than water?

A2: Due to the high polarity of the disodium salt, it is unlikely to be sufficiently soluble in most common organic solvents for a single-solvent recrystallization. However, polar organic solvents like methanol or ethanol can be used as anti-solvents in combination with water.

Q3: Why is slow cooling important?

A3: Slow cooling allows for the gradual and orderly formation of the crystal lattice, which tends to exclude impurities. Rapid cooling can trap impurities within the growing crystals, leading to a less pure final product.

Q4: My recrystallized product still seems impure. What should I do?

A4: A second recrystallization can be performed to further enhance the purity of the compound. Ensure that the correct solvent volume is used and that the cooling process is slow and undisturbed.

Q5: How can I be sure that my final product is pure?

A5: The purity of the recrystallized this compound can be assessed by techniques such as melting point determination (a sharp melting point range close to the literature value indicates high purity), nuclear magnetic resonance (NMR) spectroscopy, or high-performance liquid chromatography (HPLC).

Visualizations

Recrystallization_Process cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid add_solvent Add minimal hot water start->add_solvent dissolved Hot, saturated solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble impurities? decolorized Clear, hot solution dissolved->decolorized No hot_filtration->decolorized cool Slow Cooling decolorized->cool crystals_formed Crystal Slurry cool->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization action action problem problem start Problem Encountered q1 No crystals form upon cooling? start->q1 Identify Issue a1_yes Reheat and evaporate some solvent OR add anti-solvent. q1->a1_yes Yes q2 Compound 'oils out'? q1->q2 No induce Induce crystallization: - Scratch flask - Add seed crystal a1_yes->induce Still no crystals? end Consult Further Documentation a2_yes Reheat to dissolve oil. Add more solvent. Cool more slowly. q2->a2_yes Yes q3 Low crystal yield? q2->q3 No a3_yes Concentrate mother liquor to obtain a second crop. q3->a3_yes Yes q3->end No

References

Technical Support Center: 1,4-Butanedisulfonic Acid Disodium Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1,4-Butanedisulfonic Acid Disodium Salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with sodium sulfite in an aqueous solution.[1] This nucleophilic substitution reaction, often referred to as a sulfonylation, yields the desired disodium salt and a sodium halide by-product.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 1,4-dihalobutane and unreacted sodium sulfite.

  • Inorganic By-products: Sodium chloride or sodium bromide, depending on the starting dihalide used.

  • Reaction Intermediates: 4-chloro-1-butanesulfonic acid sodium salt (if using 1,4-dichlorobutane), which is a monosulfonated intermediate.

  • Side-Reaction Products: While less common under controlled conditions, potential side reactions could lead to the formation of ethers or elimination products.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots of the reaction mixture at regular intervals, you can track the consumption of the 1,4-dihalobutane starting material and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Q: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction using TLC or HPLC until the starting material is no longer detectable. Consider extending the reaction time or moderately increasing the reaction temperature, but be cautious as higher temperatures might promote side reactions.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal.

    • Solution: Verify the molar ratio of reactants. A slight excess of sodium sulfite is often used to ensure complete conversion of the dihalobutane. Ensure efficient stirring to maintain a homogenous reaction mixture, especially since the starting materials and products have different solubilities.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during isolation and purification steps.

    • Solution: this compound is highly soluble in water. During crystallization, ensure the solution is sufficiently concentrated and cooled to an appropriate temperature to maximize precipitation. When washing the crystalline product, use a minimal amount of a cold solvent (e.g., a water-miscible organic solvent or ice-cold water) to avoid redissolving the product.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows the presence of significant impurities upon analysis. How can I identify and minimize them?

A: The nature of the impurity will dictate the best course of action for its removal and prevention in future syntheses.

  • Unreacted 1,4-Dichlorobutane:

    • Identification: This can be detected by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solution: As mentioned for low yield, ensure the reaction goes to completion by extending the reaction time or using a slight excess of sodium sulfite. During work-up, unreacted 1,4-dichlorobutane can often be removed by washing the crude product with a suitable organic solvent in which the desired product is insoluble.

  • Inorganic Salts (e.g., Sodium Chloride):

    • Identification: Ion Chromatography (IC) is the most effective method for quantifying inorganic anions like chloride and sulfate.

    • Solution: These salts can be effectively removed by recrystallization from water. This compound has a different solubility profile than sodium chloride, allowing for their separation. One patent suggests that adding a water-miscible organic solvent can help to selectively crystallize the desired product while leaving the more soluble sodium chloride in the solution.[1]

  • Monosulfonated Intermediate:

    • Identification: HPLC analysis can reveal the presence of this intermediate, which will have a different retention time than the final product.

    • Solution: The presence of this intermediate indicates an incomplete reaction. Driving the reaction to completion with extended reaction times or a moderate increase in temperature should convert this intermediate to the final disulfonated product.

Data Presentation

Typical Purity Profile and Impurity Limits for this compound

ParameterTypical SpecificationMethod of Analysis
Assay≥ 99.0%HPLC
Water Content≤ 1.0%Karl Fischer Titration
Residual 1,4-Dichlorobutane≤ 10 ppmHeadspace GC-MS
Sodium Chloride≤ 0.5%Ion Chromatography
Monosulfonated Intermediate≤ 0.2%HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (2.1 molar equivalents) in deionized water.

  • Addition of Reactant: While stirring, add 1,4-dichlorobutane (1.0 molar equivalent) to the sodium sulfite solution.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain reflux with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or HPLC to check for the disappearance of 1,4-dichlorobutane.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to about one-third of its original volume.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product. The addition of a water-miscible organic solvent like ethanol can aid in precipitation.

  • Isolation and Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol or a saturated aqueous solution of the product.

  • Drying: Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: HPLC Analysis for Assay and Organic Impurities

This protocol outlines a general method for the analysis of the final product.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength of 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in deionized water to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 3: Ion Chromatography for Inorganic Impurities

This protocol provides a general method for the determination of chloride and sulfate ions.

  • Analytical Column: An anion-exchange column suitable for the separation of inorganic anions (e.g., Metrosep A Supp 5 or Dionex IonPac AS14A).

  • Mobile Phase (Eluent): A solution of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).[2]

  • Suppressor: An appropriate anion suppressor to reduce the background conductivity of the eluent.

  • Detector: Conductivity detector.

  • Sample Preparation: Dissolve the sample in deionized water to a suitable concentration.

  • Injection Volume: 20-50 µL.

Protocol 4: Headspace GC-MS for Residual 1,4-Dichlorobutane

This protocol is for the determination of volatile starting material.

  • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Program: A suitable temperature program to separate 1,4-dichlorobutane from the solvent and other volatile components.

  • Carrier Gas: Helium.

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: ~80-100°C

    • Vial Equilibration Time: ~15-30 minutes

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of 1,4-dichlorobutane (e.g., m/z 90, 92, 55).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., water or a high-boiling point organic solvent).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1,4-Dichlorobutane Reaction Nucleophilic Substitution (Reflux, 8-12h) Reactant1->Reaction Reactant2 Sodium Sulfite Reactant2->Reaction Solvent Water Solvent->Reaction Concentration Concentration (Reduced Pressure) Reaction->Concentration Crystallization Crystallization (Cooling +/- Organic Solvent) Concentration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct 1,4-Butanedisulfonic Acid Disodium Salt Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Product Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Product Loss During Work-up Start->Cause3 Solution1 Extend Reaction Time Increase Temperature Moderately Monitor by HPLC/TLC Cause1->Solution1 Solution2 Verify Molar Ratios Ensure Efficient Stirring Cause2->Solution2 Solution3 Optimize Crystallization (Concentration, Temperature) Minimize Wash Volume Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Navigating Challenges in Battery Performance: A Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into advanced battery technologies, the performance of electrolyte additives is a critical determinant of success. This technical support center provides a comprehensive resource for troubleshooting and optimizing the use of 1,4-Butanedisulfonic Acid Disodium Salt as a battery electrolyte additive. Here, you will find detailed FAQs, troubleshooting guides, experimental protocols, and performance data to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in a battery?

This compound primarily functions as an electrolyte additive. Its main role is to enhance the performance and stability of batteries, particularly lithium-ion and sodium-ion batteries. It is believed to contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A robust SEI is crucial as it prevents the continuous decomposition of the electrolyte, thereby improving the battery's cycle life and overall efficiency.

2. What are the key physical and chemical properties of this compound relevant to its use in batteries?

Understanding the fundamental properties of this additive is essential for its effective application.

PropertyValueSource
Molecular Formula C₄H₈Na₂O₆S₂[1][2]
Molecular Weight 262.21 g/mol [1][3]
Appearance White to off-white solid/powder[1][4]
Solubility in Water Soluble[4]
Melting Point Decomposes (reported at 147 °C)[1][4]

The two terminal sulfonate groups are key to its chemical reactivity and solubility. These groups can interact with polar solvents common in battery electrolytes through ionic interactions and hydrogen bonding.[1]

3. In which types of battery electrolytes can this compound be used?

While research is ongoing, this additive is primarily investigated for use in non-aqueous electrolytes for lithium-ion and sodium-ion batteries. The most common solvents in these electrolytes are organic carbonates such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). The solubility of this compound in these specific solvent systems is a critical parameter for its application and can influence the overall performance.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when incorporating this compound into their battery experiments.

Issue 1: Poor cycling stability and capacity fade.

  • Possible Cause: Formation of an unstable or ineffective Solid Electrolyte Interphase (SEI) layer. An unstable SEI can lead to continuous electrolyte decomposition and consumption of lithium/sodium ions, resulting in capacity loss.

  • Troubleshooting Steps:

    • Optimize Additive Concentration: The concentration of the additive is crucial. Too low a concentration may not form a complete SEI, while too high a concentration could lead to increased interfacial resistance. Systematically vary the concentration (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading.

    • Co-additives: Consider using this compound in conjunction with other film-forming additives like Fluoroethylene Carbonate (FEC). The synergistic effects of multiple additives can sometimes lead to the formation of a more robust and stable SEI.

    • Formation Cycles: The initial charging and discharging cycles (formation cycles) are critical for SEI formation. Employ a slow C-rate (e.g., C/20) for the first few cycles to allow for the gradual and uniform formation of the SEI layer.

Issue 2: Increased internal resistance.

  • Possible Cause: The decomposition products of the additive may be forming a thick or poorly conductive SEI layer, impeding ion transport.

  • Troubleshooting Steps:

    • Characterize the SEI: Employ techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to analyze the composition and morphology of the SEI layer. This can provide insights into the nature of the decomposition products.[5][6]

    • Lower Additive Concentration: A high concentration of the additive can lead to a thicker, more resistive SEI. Experiment with lower concentrations to mitigate this effect.

    • Electrolyte Solvent Composition: The choice of electrolyte solvents can influence the decomposition pathway of the additive. Varying the ratio of solvents (e.g., EC:DMC ratio) might alter the composition and properties of the resulting SEI.

Issue 3: Inconsistent electrochemical performance.

  • Possible Cause: Poor solubility or dispersion of the additive in the electrolyte, leading to non-uniform SEI formation.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Vigorously stir the electrolyte mixture for an extended period, and if necessary, use gentle heating to ensure the complete dissolution of the this compound. Visually inspect the electrolyte for any undissolved particles.

    • Purity of Materials: Ensure the purity of the additive and all electrolyte components. Impurities can lead to undesirable side reactions and inconsistent results.

    • Controlled Environment: Prepare the electrolyte in a controlled environment, such as an argon-filled glovebox, to minimize contamination from moisture and air, which can react with electrolyte components.

Experimental Protocols

Protocol 1: Preparation of Electrolyte with this compound Additive

This protocol outlines the steps for preparing a standard battery electrolyte with the addition of this compound.

Materials:

  • Battery-grade solvents (e.g., Ethylene Carbonate - EC, Dimethyl Carbonate - DMC)

  • Lithium or Sodium salt (e.g., LiPF₆, NaPF₆)

  • This compound (high purity)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Inside the glovebox, mix the desired ratio of electrolyte solvents (e.g., 1:1 v/v EC:DMC).

  • Salt Dissolution: Slowly add the lithium or sodium salt to the solvent mixture while stirring continuously until it is fully dissolved. A common concentration is 1 M.

  • Additive Incorporation: Weigh the desired amount of this compound to achieve the target concentration (e.g., 1% by weight of the total electrolyte solution).

  • Final Mixing: Add the salt to the electrolyte solution and continue stirring for several hours to ensure complete dissolution and homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Performance Evaluation

This protocol describes the general procedure for testing the performance of a battery utilizing the prepared electrolyte.

Materials:

  • Coin cell components (anode, cathode, separator, casing)

  • Electrolyte with this compound

  • Battery cycler

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly: Assemble the coin cells inside an argon-filled glovebox using the prepared electrolyte.

  • Resting: Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.

  • Formation Cycles: Perform 2-3 formation cycles at a low C-rate (e.g., C/20) within the desired voltage window.

  • Cycling Performance: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) for an extended number of cycles to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different stages of cycling (e.g., after formation, after 50 cycles, after 100 cycles) to monitor changes in the interfacial and charge-transfer resistances.

Visualizing Experimental and Logical Workflows

To aid in understanding the experimental and logical processes involved in troubleshooting and analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly & Testing Solvent_Mixing Mix Solvents (EC/DMC) Salt_Dissolution Dissolve Li/Na Salt Solvent_Mixing->Salt_Dissolution Additive_Addition Add 1,4-Butanedisulfonic Acid Disodium Salt Salt_Dissolution->Additive_Addition Final_Mixing Stir to Homogeneity Additive_Addition->Final_Mixing Cell_Assembly Assemble Coin Cell Final_Mixing->Cell_Assembly Use Electrolyte Resting Rest for 12h Cell_Assembly->Resting Formation_Cycles Formation Cycles (C/20) Resting->Formation_Cycles Performance_Cycling Performance Cycling (various C-rates) Formation_Cycles->Performance_Cycling EIS_Analysis EIS Analysis Performance_Cycling->EIS_Analysis

Caption: Experimental workflow for preparing and testing batteries with the additive.

Troubleshooting_Logic Start Problem Encountered Poor_Cycling Poor Cycling Stability? Start->Poor_Cycling High_Resistance Increased Internal Resistance? Poor_Cycling->High_Resistance No Optimize_Concentration Optimize Additive Concentration Poor_Cycling->Optimize_Concentration Yes Inconsistent_Results Inconsistent Performance? High_Resistance->Inconsistent_Results No Characterize_SEI Characterize SEI (XPS, SEM) High_Resistance->Characterize_SEI Yes Ensure_Dissolution Ensure Complete Dissolution Inconsistent_Results->Ensure_Dissolution Yes Use_Coadditives Use Co-additives (e.g., FEC) Optimize_Concentration->Use_Coadditives Optimize_Formation Optimize Formation Cycles Use_Coadditives->Optimize_Formation Lower_Concentration Lower Additive Concentration Characterize_SEI->Lower_Concentration Vary_Solvents Vary Solvent Composition Lower_Concentration->Vary_Solvents Check_Purity Check Material Purity Ensure_Dissolution->Check_Purity Control_Environment Control Preparation Environment Check_Purity->Control_Environment

Caption: Logical troubleshooting flow for common issues.

SEI_Formation_Hypothesis cluster_electrolyte Electrolyte Components cluster_anode Anode Surface Solvent Solvent (e.g., EC) Decomposition Electrochemical Decomposition Solvent->Decomposition Salt Li+/Na+ Salt Salt->Decomposition Additive 1,4-Butanedisulfonic Acid Disodium Salt Additive->Decomposition Anode Anode (e.g., Graphite) SEI_Layer Stable SEI Layer Decomposition->SEI_Layer Forms SEI_Layer->Anode Passivates Improved_Performance Improved Battery Performance SEI_Layer->Improved_Performance Leads to

Caption: Hypothesized mechanism of SEI formation with the additive.

References

Technical Support Center: 1,4-Butanedisulfonic Acid Disodium Salt in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of 1,4-Butanedisulfonic Acid Disodium Salt in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is primarily utilized as a homogeneous acid catalyst. Its most well-documented application is in accelerating esterification reactions, which are crucial in the synthesis of various organic chemicals like plasticizers, solvents, and flavorings. It also finds use in other acid-catalyzed reactions such as acetalization and dehydration.[1]

Q2: How does this compound function as a catalyst in esterification?

A2: In reactions like Fischer esterification, this compound acts as a Brønsted acid. It donates a proton to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[2]

Q3: Why is the yield of my esterification reaction low when using this compound?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] To improve the yield, you can apply Le Chatelier's principle by:

  • Using an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and easier to remove after the reaction.[3][4]

  • Removing water as it forms: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[4]

Q4: Can the purity of this compound affect its catalytic performance?

A4: Yes, high purity is crucial for optimal catalytic efficacy. Impurities can interfere with the reaction, potentially leading to lower yields and the formation of by-products.[5] Using a high-purity grade (e.g., >99%) is recommended for sensitive applications to ensure cleaner reaction profiles and higher yields.[5]

Q5: Is this compound a homogeneous or heterogeneous catalyst?

A5: this compound is a homogeneous catalyst, meaning it dissolves in the reaction medium, creating a single phase with the reactants.[6] This allows for high catalytic activity due to the excellent contact between the catalyst and the reactants.[6]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction
Potential Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the catalyst concentration incrementally. A typical starting point is 1-5 mol% relative to the limiting reactant.
Low Reaction Temperature Increase the reaction temperature. For esterification, refluxing is a common practice to maintain a constant and sufficiently high temperature.
Presence of Water Ensure all reactants and solvents are anhydrous, as water can inhibit the catalyst and shift the equilibrium of reversible reactions like esterification.[4]
Poor Mixing Ensure efficient stirring to maximize contact between the catalyst and reactants, especially in viscous reaction mixtures.
Issue 2: Catalyst Deactivation
Potential Cause Troubleshooting Step
Poisoning Impurities in the reactants or solvent (e.g., basic compounds, metal ions) can neutralize the acid sites of the catalyst.[7] Purify reactants and use high-purity solvents.
Thermal Degradation Prolonged exposure to very high temperatures can lead to the decomposition of the catalyst. Operate within the recommended temperature range for the specific reaction.
Fouling In some reactions, high molecular weight by-products or "coke" can deposit on the catalyst, blocking the active sites.[8][9] This is more common with solid catalysts but can also be a concern in homogeneous systems with prolonged reaction times.
Leaching of Active Sites While less common for this specific salt in typical applications, in some solvent systems, the active sulfonic acid groups could be rendered inactive.[10] This is a greater concern for solid-supported sulfonic acid catalysts.[10]

Experimental Protocols

Protocol: Esterification of Acetic Acid with Ethanol

This protocol describes a typical Fischer esterification reaction using this compound as the catalyst.

Materials:

  • Glacial Acetic Acid

  • Ethanol (anhydrous)

  • This compound (≥99% purity)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reflux apparatus in a fume hood.

  • To the round-bottom flask, add a magnetic stir bar, 1 mole of glacial acetic acid, and 3 moles of anhydrous ethanol.

  • Add 0.02 moles of this compound to the flask.

  • Begin stirring and gently heat the mixture to reflux.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting ethyl acetate can be purified by distillation.

Data Presentation

Table 1: Effect of Catalyst Loading on Esterification Yield
Catalyst Loading (mol%)Reaction Time (hours)Yield of Ethyl Acetate (%)
1465
2478
5485

Conditions: Acetic acid (1 mol), Ethanol (3 mol), Reflux temperature.

Table 2: Effect of Reactant Ratio on Esterification Yield
Acetic Acid:Ethanol (molar ratio)Reaction Time (hours)Yield of Ethyl Acetate (%)
1:1460
1:2475
1:3485

Conditions: this compound (2 mol%), Reflux temperature.

Visualizations

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst 1,4-Butanedisulfonic Acid Disodium Salt (H+) Catalyst->Protonation Proton Donation Intermediate Tetrahedral Intermediate Protonation->Intermediate Nucleophilic Attack by Alcohol Water_Elimination Elimination of Water Intermediate->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products Ester + Water Deprotonation->Products Catalyst_Regen Catalyst Regeneration (H+) Deprotonation->Catalyst_Regen Proton Release

Caption: Catalytic cycle of Fischer esterification.

Troubleshooting_Workflow Start Low Catalytic Activity Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Conc Is Catalyst Concentration Sufficient? Check_Temp->Check_Conc Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Purity Are Reactants/Solvents of High Purity? Check_Conc->Check_Purity Yes Increase_Conc Increase Catalyst Loading Check_Conc->Increase_Conc No Purify_Reactants Purify Reactants/Solvents Check_Purity->Purify_Reactants No Success Activity Enhanced Check_Purity->Success Yes Increase_Temp->Check_Conc Increase_Conc->Check_Purity Purify_Reactants->Success

Caption: Troubleshooting workflow for low catalytic activity.

Experimental_Workflow step1 Step 1: Preparation Assemble reflux apparatus. Add reactants and catalyst. step2 Step 2: Reaction Heat to reflux with stirring. Monitor reaction progress. step1->step2 step3 Step 3: Workup Cool the reaction mixture. Neutralize if necessary. step2->step3 step4 Step 4: Purification Purify the product by distillation or chromatography. step3->step4 step5 Step 5: Analysis Characterize the product (e.g., NMR, GC-MS). Calculate yield. step4->step5

Caption: General experimental workflow for catalysis.

References

Technical Support Center: Troubleshooting Emulsion Stability with 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Butanedisulfonic Acid Disodium Salt for emulsion stabilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My emulsion is exhibiting creaming. How can I resolve this with this compound?

A1: Creaming is the migration of the dispersed phase under the influence of buoyancy. While this compound can help stabilize droplets, creaming can still occur. Here are some troubleshooting steps:

  • Increase Viscosity of the Continuous Phase: A more viscous external phase will slow the movement of droplets. Consider adding a viscosity-modifying agent that is compatible with your system.

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. Increase the energy input during emulsification (e.g., higher shear rate, longer homogenization time).

  • Optimize Surfactant Concentration: Ensure you are using an adequate concentration of this compound to fully coat the droplet interface. An insufficient amount can lead to droplet flocculation, which accelerates creaming.

Q2: I am observing coalescence and breaking of my emulsion. What are the likely causes and solutions?

A2: Coalescence, the merging of droplets, leads to the irreversible breaking of an emulsion. This indicates a failure of the interfacial film provided by the this compound.

  • Incompatible Ingredients: Other components in your formulation might be interacting with and disrupting the interfacial layer. Review the compatibility of all excipients.

  • Insufficient Surfactant: The concentration of this compound may be below the critical micelle concentration (CMC) or insufficient to cover the total surface area of the dispersed phase.[1] Consider incrementally increasing the concentration.

  • pH Shift: The stability of emulsions stabilized by ionic surfactants can be pH-dependent. Although this compound is a salt of a strong acid and strong base, extreme pH values could potentially affect the overall formulation stability. It is known to be used as a buffering agent to maintain a stable pH.[2]

  • High Electrolyte Concentration: The presence of other salts in your formulation can compress the electrical double layer around the droplets, reducing repulsive forces and promoting coalescence.[3][4][5] This is a critical factor for ionic surfactants.

Q3: My emulsion underwent phase inversion. Why did this happen and how can I prevent it?

A3: Phase inversion is the process where the dispersed phase becomes the continuous phase and vice-versa. This can be triggered by changes in formulation or processing parameters.

  • Volume Fraction: A high internal phase concentration can favor phase inversion. Try reducing the volume of the dispersed phase.

  • Temperature Changes: Temperature can affect surfactant solubility in the oil and water phases, potentially leading to inversion. Ensure consistent temperature control during preparation and storage.

  • Electrolyte Addition: The addition of electrolytes can significantly impact the stability and type of emulsion formed.[4] Careful control of salt concentration is crucial.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to emulsion formulation is provided below.

PropertyValueReference
Molecular Formula C₄H₈Na₂O₆S₂[6][7]
Molecular Weight 262.21 g/mol [6][7]
Appearance White crystalline powder[6]
Solubility Highly soluble in water[2]
LogP 1.01860[6]
Polar Surface Area 131.16 Ų[6]
Melting Point 147 °C[6]

Experimental Protocols

Protocol 1: Basic Oil-in-Water (O/W) Emulsion Formulation

This protocol provides a general method for preparing a simple O/W emulsion stabilized with this compound.

  • Preparation of Aqueous Phase: Dissolve a predetermined amount of this compound in deionized water. Gently heat and stir until fully dissolved.

  • Preparation of Oil Phase: Use a suitable oil for your application (e.g., soybean oil, mineral oil).

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Homogenize at a specified speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes).

  • Cooling: If heating was used, allow the emulsion to cool to room temperature while stirring gently.

  • Characterization: Evaluate the emulsion for droplet size, stability (e.g., by observing creaming or coalescence over time), and viscosity.

Visual Troubleshooting Guides

Emulsion_Troubleshooting_Workflow start Emulsion Instability Observed issue Identify the Primary Issue start->issue creaming Creaming / Sedimentation issue->creaming Creaming coalescence Coalescence / Breaking issue->coalescence Coalescence inversion Phase Inversion issue->inversion Inversion check_viscosity Increase Continuous Phase Viscosity creaming->check_viscosity check_compatibility Verify Ingredient Compatibility coalescence->check_compatibility adjust_phase_ratio Adjust Phase Volume Ratio inversion->adjust_phase_ratio reduce_size Reduce Droplet Size (↑ Shear) check_viscosity->reduce_size optimize_surfactant_cream Optimize Surfactant Concentration reduce_size->optimize_surfactant_cream resolve Stability Improved optimize_surfactant_cream->resolve increase_surfactant Increase Surfactant Concentration check_compatibility->increase_surfactant check_ph Measure and Adjust pH increase_surfactant->check_ph check_electrolytes Analyze and Control Electrolyte Content check_ph->check_electrolytes check_electrolytes->resolve control_temp Ensure Consistent Temperature adjust_phase_ratio->control_temp control_temp->resolve

Caption: A workflow diagram for troubleshooting common emulsion stability issues.

Emulsion_Stabilization_Mechanism cluster_droplet Oil Droplet Interface cluster_destabilization Destabilizing Factors surfactant 1,4-Butanedisulfonic Acid Disodium Salt interface Oil-Water Interface surfactant->interface Adsorbs at stability Emulsion Stability interface->stability Forms Protective Layer electrolytes Excess Electrolytes electrolytes->stability Disrupts Double Layer ph Extreme pH ph->stability May Alter Interfacial Properties

Caption: Mechanism of emulsion stabilization and the impact of destabilizing factors.

Hypothetical Troubleshooting Data

The following table illustrates the effect of this compound and Sodium Chloride (NaCl) concentration on the stability of a hypothetical O/W emulsion after 24 hours.

Formulation IDThis compound Conc. (w/w)NaCl Conc. (mM)ObservationStability Index (%)
A0.5%0Slight Creaming95
B1.0%0Stable99
C1.5%0Stable99
D1.0%10Stable98
E1.0%50Moderate Creaming85
F1.0%100Significant Coalescence60

Stability Index is a hypothetical measure where 100% indicates no change from the initial state.

This data suggests that for this hypothetical system, a 1.0% concentration of the surfactant provides good stability in the absence of electrolytes. However, increasing the NaCl concentration, a common electrolyte, leads to decreased stability, highlighting the importance of managing ionic strength in the formulation.[3][8][9]

References

Overcoming solubility issues of 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues related to 1,4-Butanedisulfonic Acid Disodium Salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 36589-61-4) is a white crystalline powder.[1] Its molecular formula is C₄H₈Na₂O₆S₂ and it has a molecular weight of 262.21 g/mol .[2] The structure of the molecule, featuring two terminal sulfonate groups, contributes to its chemical reactivity and solubility properties.[1]

Q2: What are the primary applications of this compound in research?

A2: This salt is utilized in various scientific applications, including as a biochemical for proteomics research.[3] It also plays a role in the preparation of 1,4-butanedisulfonic acid.[4]

Q3: What are the general solubility characteristics of this compound?

A3: Due to its ionic nature and the presence of two polar sulfonate groups, this compound is highly soluble in water.[1] It is also slightly soluble in methanol.[5] The strong interaction with polar solvents is a key characteristic of this compound.[1]

Q4: How does pH influence the solubility of this salt?

A4: The solubility of many ionic compounds, particularly salts of weak acids or bases, can be significantly affected by the pH of the solution.[6] For salts of strong acids like sulfonic acids, the solubility is generally less dependent on pH compared to salts of weak acids. However, extreme pH values can alter the ionic environment of the solution and potentially impact the solubility.

Q5: Are there any known safety concerns with this compound?

A5: this compound is classified as hazardous, with potential risks associated with inhalation and ingestion.[1] It is also considered dangerous for the environment, with high toxicity to aquatic organisms.[1] Appropriate personal protective equipment should be used when handling this chemical.

Data Presentation: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 36589-61-4[2]
Molecular Formula C₄H₈Na₂O₆S₂[2]
Molecular Weight 262.21 g/mol [2]
Appearance White crystalline powder[1]
Solubility in Water Highly Soluble[1]
Solubility in Methanol Slightly Soluble[5]

Note: Specific quantitative data on the solubility of this compound in various solvents at different temperatures was not available in the search results. The information provided is based on qualitative descriptions from available literature.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Q1: My this compound is not dissolving completely in water, even though it is described as highly soluble. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Concentration: You may be attempting to prepare a supersaturated solution. Although highly soluble, there is a limit to how much will dissolve in a given volume of solvent.

  • Temperature: The temperature of the solvent can affect solubility. While specific data for this salt is unavailable, for many salts, solubility increases with temperature.

  • Purity of the Salt: Impurities in the salt could affect its solubility.

  • Purity of the Solvent: The presence of contaminants in the water could also impact solubility.

Q2: I observe a precipitate forming in my solution after initially dissolving the salt. What is causing this?

A2: Precipitate formation after initial dissolution can be due to:

  • Temperature Change: If the solution was heated to aid dissolution, cooling it down may cause the salt to precipitate out as the solubility decreases.

  • Solvent Evaporation: If the solvent is allowed to evaporate, the concentration of the salt will increase, potentially exceeding its solubility limit and leading to precipitation.

  • Common Ion Effect: The addition of another salt that shares a common ion (e.g., another sodium salt) can decrease the solubility of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

A3: Here are some strategies to enhance solubility:

  • Increase the Temperature: Gently warming the solution can help dissolve more of the salt.

  • Use a Co-solvent: For systems where water is not the only solvent, adding a miscible polar organic solvent in which the salt has some solubility might help. However, given its high polarity, water is likely the best solvent.

  • pH Adjustment: While sulfonic acid salts are generally less sensitive to pH, ensuring the solution is not at an extreme pH may be beneficial.[6]

  • Particle Size Reduction: Using a finely powdered form of the salt increases the surface area available for solvation, which can speed up the dissolution process.[7]

Experimental Protocols

General Protocol for Preparing a Saturated Solution to Test Solubility

This protocol provides a general method for determining the saturation point of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of choice (e.g., deionized water)

  • Stir plate and magnetic stir bar

  • Temperature-controlled water bath or heating mantle

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add a known volume of the solvent to a beaker or flask equipped with a magnetic stir bar.

  • Place the container in a temperature-controlled bath and allow the solvent to reach the desired temperature.

  • Begin stirring the solvent at a constant rate.

  • Gradually add small, pre-weighed amounts of this compound to the solvent.

  • Allow sufficient time between additions for the salt to dissolve completely.

  • Continue adding the salt until a small amount of undissolved solid remains at the bottom of the container, indicating that the solution is saturated.

  • Stir the saturated solution for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature precipitation.

  • Filter the supernatant to remove any remaining solid particles.

  • Determine the concentration of the dissolved salt in the filtrate using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if applicable).

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered check_concentration Is the concentration exceeding the known solubility limit? start->check_concentration action_dilute Dilute the solution or use a larger volume of solvent. check_concentration->action_dilute Yes check_temperature Is the solution at room temperature or below? check_concentration->check_temperature No end_resolved Issue Resolved action_dilute->end_resolved action_heat Gently warm the solution while stirring. check_temperature->action_heat Yes check_precipitation Did a precipitate form after initial dissolution? check_temperature->check_precipitation No action_heat->end_resolved check_temp_change Was the solution cooled after heating? check_precipitation->check_temp_change Yes action_maintain_temp Maintain a constant temperature. check_temp_change->action_maintain_temp Yes check_common_ion Were other ionic compounds added? check_temp_change->check_common_ion No action_maintain_temp->end_resolved action_avoid_common_ion Avoid adding salts with a common ion. check_common_ion->action_avoid_common_ion Yes check_common_ion->end_resolved No action_avoid_common_ion->end_resolved

Caption: Troubleshooting workflow for solubility issues.

BufferPreparationWorkflow start Start: Prepare Buffer Solution weigh_salt Accurately weigh the required mass of this compound. start->weigh_salt dissolve Dissolve the salt in deionized water (approx. 80% of the final volume). weigh_salt->dissolve check_dissolution Ensure the salt is completely dissolved. Stir and gently warm if necessary. dissolve->check_dissolution adjust_ph Monitor the pH and adjust to the desired value using a suitable acid or base. check_dissolution->adjust_ph final_volume Transfer the solution to a volumetric flask and add deionized water to the final volume. adjust_ph->final_volume mix Mix the solution thoroughly to ensure homogeneity. final_volume->mix end_complete Buffer Preparation Complete mix->end_complete

Caption: General workflow for buffer preparation.

References

Technical Support Center: Scaling Up 1,4-Butanedisulfonic Acid Disodium Salt Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1,4-Butanedisulfonic Acid Disodium Salt.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure the molar ratio of 1,4-dihalobutane to sodium sulfite is optimized, typically recommended at 1:2.[1][2] - Verify reaction temperature is maintained at 110-120°C.[1][2] - Extend the reaction time; reactions can take between 10 to 20 hours.[1][2]
Loss of product during workup.- Minimize the amount of water used for recrystallization to avoid excessive dissolution of the product. - Ensure complete precipitation by cooling the solution sufficiently before filtration.
Presence of Impurities in Final Product Unreacted starting materials.- Optimize the reaction time and temperature to drive the reaction to completion. - Perform multiple recrystallizations to purify the product.[1]
By-product formation (e.g., sodium chloride).- During crystallization, add a water-miscible organic solvent to selectively precipitate the desired product while keeping by-products like sodium chloride in the solution.[3]
Reaction Stalls or Proceeds Slowly Insufficient mixing.- Ensure adequate agitation to maintain a homogenous reaction mixture, especially when scaling up to larger volumes.
Incorrect solvent.- Water is the preferred and most cost-effective solvent.[3] Using an aqueous solution of an organic solvent like methanol or ethanol is also an option.[3]
Difficulty in Product Isolation/Crystallization Supersaturation of the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals.
Inappropriate solvent for crystallization.- After the reaction, a portion of the water can be distilled off to concentrate the solution and promote crystallization.[1] The addition of a water-miscible organic solvent can also facilitate selective crystallization.[3]

Frequently Asked Questions (FAQs)

1. What is the most common and cost-effective method for synthesizing this compound on a larger scale?

The reaction of 1,4-dichlorobutane with sodium sulfite in an aqueous solution is a preferred method due to the lower cost of 1,4-dichlorobutane compared to 1,4-dibromobutane.[1][3] This method is straightforward, environmentally friendly, and can produce high yields.[1]

2. What are the critical parameters to control during the scale-up of this synthesis?

Key parameters to control include:

  • Molar Ratio of Reactants: A molar ratio of 1:2 for 1,4-dihalobutane to sodium sulfite is commonly recommended to ensure complete conversion of the starting material.[1][2]

  • Temperature: The reaction is typically carried out at a reflux temperature of 110-120°C.[1][2]

  • Reaction Time: The reaction time can range from 10 to 20 hours, depending on the specific dihalobutane used (1,4-dibromobutane generally reacts faster than 1,4-dichlorobutane).[1]

  • Mixing: Efficient stirring is crucial to ensure proper mixing of the reactants, especially in larger reactors.

3. How can I purify the crude this compound?

Purification is typically achieved through recrystallization from water.[1][2] For enhanced purification and to remove inorganic by-products like sodium chloride, a method involving the addition of a water-miscible organic solvent to the aqueous solution can be employed to selectively crystallize the desired product.[3]

4. What are the main safety considerations when scaling up this process?

While the reactants and product are not noted to be exceptionally hazardous, standard chemical safety practices should be followed. This includes using appropriate personal protective equipment (PPE), ensuring good ventilation, and being cautious when heating the reaction mixture to reflux temperatures. When working with 1,4-dihalobutanes, it is important to be aware of their potential as alkylating agents.

5. Can this reaction be performed using a batch or continuous process?

The described methods in the patents are batch processes.[1][3] Scaling up would typically involve larger batch reactors. While continuous sulfonation processes exist for other compounds, the specifics for this salt are not detailed in the provided search results.[4] Continuous processes generally offer higher throughput and better control but require more complex equipment.[4]

Experimental Protocols

Synthesis of this compound from 1,4-Dichlorobutane

This protocol is based on methodologies described in the patent literature.[1]

Materials:

  • 1,4-Dichlorobutane

  • Sodium Sulfite

  • Deionized Water

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, condenser, and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Charge the reaction vessel with deionized water.

  • Add sodium sulfite to the water with stirring until dissolved. A typical molar ratio of 1,4-dichlorobutane to sodium sulfite is 1:2.[1][2]

  • Add 1,4-dichlorobutane to the sodium sulfite solution.

  • Heat the mixture to reflux (110-120°C) with continuous stirring.[1][2]

  • Maintain the reaction at reflux for approximately 20 hours.[1]

  • After the reaction is complete, allow the mixture to cool.

  • Concentrate the solution by distilling off a portion of the water under reduced pressure.[1]

  • Cool the concentrated solution to induce crystallization of the product.

  • Collect the white crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from water to achieve higher purity.[1][2]

  • Dry the purified crystals in a vacuum oven.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1,4-Dichlorobutane + Sodium Sulfite + Water Reaction_Vessel Reaction at 110-120°C (10-20 hours) Reactants->Reaction_Vessel Concentration Concentration (Distill off water) Reaction_Vessel->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization (from Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure 1,4-Butanedisulfonic Acid Disodium Salt

Caption: Synthesis and purification workflow.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Product Yield Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Workup Check Workup Procedure Start->Check_Workup Molar_Ratio Incorrect Molar Ratio? Check_Reaction->Molar_Ratio Product_Loss Product Loss During Recrystallization? Check_Workup->Product_Loss Temperature Incorrect Temperature? Molar_Ratio->Temperature No Adjust_Ratio Adjust to 1:2 (Dihalobutane:Sulfite) Molar_Ratio->Adjust_Ratio Yes Time Insufficient Reaction Time? Temperature->Time No Adjust_Temp Maintain 110-120°C Temperature->Adjust_Temp Yes Increase_Time Increase Reaction Time Time->Increase_Time Yes Minimize_Solvent Minimize Recrystallization Solvent Volume Product_Loss->Minimize_Solvent Yes

Caption: Troubleshooting logic for low yield.

References

Validation & Comparative

A Comparative Analysis of 1,4-Butanedisulfonic Acid Disodium Salt with Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and pharmaceutical research, the selection of an appropriate buffering agent is paramount to maintaining experimental integrity and ensuring the stability of biological molecules. While a vast array of buffering systems exists, a thorough understanding of their respective properties is crucial for making an informed choice. This guide provides a comparative analysis of 1,4-Butanedisulfonic Acid Disodium Salt against commonly used biological buffers such as MES, HEPES, and PIPES, supported by experimental protocols for their evaluation.

Executive Summary

This compound is a chemical compound with applications as a pH regulator in certain industrial processes. However, its properties diverge significantly from those of typical biological buffers. The parent compound, 1,4-butanedisulfonic acid, is a strong acid, implying that its pKa values are very low. Consequently, the disodium salt does not possess a useful buffering capacity within the physiological pH range (typically 6.0 to 8.0) that is critical for most biological experiments.

In contrast, buffers like MES, HEPES, and PIPES are zwitterionic sulfonic acid buffers specifically designed for biological applications. Their pKa values are strategically positioned around neutral pH, providing effective pH control in studies involving proteins, enzymes, and cell cultures. This guide will delineate these differences through a detailed comparison of their physicochemical properties and provide standardized protocols for their experimental evaluation.

Physicochemical Properties of Selected Buffers

The utility of a buffer is defined by several key parameters, including its pKa, the temperature-induced shift in pKa (ΔpKa/°C), and its propensity to interact with metal ions. The following table summarizes these properties for this compound and the comparative biological buffers.

Parameter This compound MES HEPES PIPES
Chemical Structure Non-zwitterionicZwitterionicZwitterionicZwitterionic
Molecular Weight ( g/mol ) 262.21[1][2]195.24238.30302.37
pKa at 25°C Not available (expected to be very low)6.107.486.76
Buffering pH Range Not applicable for biological systems5.5–6.76.8–8.26.1–7.5
ΔpKa/°C Not available-0.011-0.014-0.0085
Metal Ion Binding Potential for weak interactionNegligibleNegligibleNegligible[3]

In-Depth Buffer Comparison

This compound: As the disodium salt of a strong sulfonic acid, this compound is fully dissociated in aqueous solutions. Its use as a "pH regulator" is likely confined to industrial applications requiring a stable, low pH or as a counter-ion in specific chemical reactions, rather than maintaining a stable pH in the face of added acid or base in a biological context.

MES (2-(N-morpholino)ethanesulfonic acid): With a pKa of 6.10, MES is an excellent buffer for experiments requiring a slightly acidic pH, such as certain enzyme assays and electrophoresis protocols. Its zwitterionic nature and low metal-binding capacity make it a non-interfering component in many biological systems.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is one of the most widely used buffers in cell culture and other physiological studies due to its pKa of 7.48, which is very close to the physiological pH of 7.4. It maintains pH stability in the range of 6.8 to 8.2, making it ideal for supporting cell viability and protein function.

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): PIPES, with a pKa of 6.76, provides strong buffering capacity in the neutral pH range. Similar to MES and HEPES, it is a zwitterionic buffer with minimal interaction with metal ions, rendering it suitable for a variety of biochemical applications.[3]

Experimental Protocols

To empirically evaluate and compare the performance of different buffers, the following standardized experimental protocols can be employed.

Determination of Buffer pKa and Buffering Capacity

This experiment aims to determine the pKa and effective buffering range of a given buffer by titration.

Materials:

  • Buffer substance (e.g., MES, HEPES, PIPES)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Beakers and burettes

Protocol:

  • Prepare a 0.1 M solution of the buffer to be tested in deionized water.

  • Place 100 mL of the buffer solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the buffer solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

  • Continue the titration until the pH drops significantly below the expected pKa.

  • Repeat the titration with a fresh 100 mL of the buffer solution using 0.1 M NaOH until the pH rises significantly above the expected pKa.

  • Plot the pH of the solution as a function of the volume of acid or base added.

  • The pKa is the pH at which half of the buffer is in its acidic form and half is in its basic form (the midpoint of the steepest part of the titration curve).

  • The buffering capacity is the region of the curve where the pH changes minimally with the addition of acid or base, typically considered to be pKa ± 1 pH unit.

G cluster_0 Experimental Workflow: pKa and Buffering Capacity Determination Prepare Buffer Solution Prepare Buffer Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Buffer Solution->Titrate with Acid/Base Record pH Changes Record pH Changes Titrate with Acid/Base->Record pH Changes Plot Titration Curve Plot Titration Curve Record pH Changes->Plot Titration Curve Determine pKa and Buffering Range Determine pKa and Buffering Range Plot Titration Curve->Determine pKa and Buffering Range

Caption: Workflow for pKa and Buffering Capacity Determination.

Evaluation of the Temperature Effect on Buffer pKa

This protocol measures the change in a buffer's pKa as a function of temperature.

Materials:

  • Buffer solution (0.1 M)

  • Calibrated pH meter with a temperature-compensating electrode

  • Water bath with temperature control

  • Beaker and magnetic stirrer

Protocol:

  • Prepare a 0.1 M solution of the buffer.

  • Place 100 mL of the buffer solution in a beaker within a water bath set to an initial temperature (e.g., 20°C).

  • Allow the solution to equilibrate to the set temperature.

  • Measure and record the pH of the solution.

  • Increase the temperature of the water bath in increments of 5°C.

  • At each temperature increment, allow the buffer solution to equilibrate and record the pH.

  • Continue this process over a desired temperature range (e.g., 20°C to 40°C).

  • The change in pKa per degree Celsius (ΔpKa/°C) can be calculated from the slope of the plot of pKa versus temperature.

G Start Start Prepare Buffer Solution Prepare Buffer Solution Start->Prepare Buffer Solution End End Set Initial Temperature Set Initial Temperature Prepare Buffer Solution->Set Initial Temperature Equilibrate and Measure pH Equilibrate and Measure pH Set Initial Temperature->Equilibrate and Measure pH Increase Temperature Increase Temperature Equilibrate and Measure pH->Increase Temperature Calculate ΔpKa/°C Calculate ΔpKa/°C Equilibrate and Measure pH->Calculate ΔpKa/°C Increase Temperature->Equilibrate and Measure pH Repeat for each temperature Calculate ΔpKa/°C->End

Caption: Protocol for Evaluating Temperature Effect on pKa.

Assessment of Metal Ion Interaction

This qualitative experiment provides a preliminary assessment of a buffer's interaction with metal ions.

Materials:

  • Buffer solutions (0.1 M) of this compound, MES, HEPES, and PIPES.

  • 0.1 M solutions of various metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂, CuCl₂).

  • Test tubes.

Protocol:

  • Label test tubes for each buffer and metal ion combination.

  • Add 5 mL of each buffer solution to the corresponding set of test tubes.

  • To each test tube, add a few drops of a metal salt solution.

  • Observe the solutions for any signs of precipitation or color change, which would indicate an interaction between the buffer and the metal ions.

  • Incubate the tubes at room temperature for a set period (e.g., 1 hour) and observe again.

  • Buffers that show no visible change are generally considered to have low or negligible interaction with the tested metal ions under these conditions.

G cluster_workflow Metal Ion Interaction Assessment Prepare Buffer and Metal Solutions Prepare Buffer and Metal Solutions Mix Solutions Mix Solutions Prepare Buffer and Metal Solutions->Mix Solutions Observe for Precipitation/Color Change Observe for Precipitation/Color Change Mix Solutions->Observe for Precipitation/Color Change Incubate and Re-observe Incubate and Re-observe Observe for Precipitation/Color Change->Incubate and Re-observe Assess Interaction Assess Interaction Incubate and Re-observe->Assess Interaction

Caption: Workflow for Assessing Metal Ion Interaction.

Conclusion

The selection of an appropriate buffer is a critical decision in experimental design for researchers in the life sciences. While this compound may serve as a pH regulator in specific industrial applications, its chemical nature makes it unsuitable for use as a biological buffer in the physiological pH range. In contrast, zwitterionic buffers such as MES, HEPES, and PIPES are specifically designed for biological research, offering pKa values around neutrality, minimal temperature sensitivity, and negligible interaction with metal ions. Researchers should carefully consider the experimental requirements and the physicochemical properties of available buffers to ensure the reliability and validity of their scientific findings.

References

A Comparative Guide to Purity Validation of 1,4-Butanedisulfonic Acid Disodium Salt: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of raw materials and intermediates is paramount. 1,4-Butanedisulfonic acid disodium salt is a chemical entity that may be used in various research and manufacturing processes, where its purity can significantly impact experimental outcomes and product quality. This guide provides a comparative analysis of two common analytical techniques for purity validation: a classic indirect acid-base titration and a modern chromatographic approach using High-Performance Liquid Chromatography (HPLC).

Methodology Comparison

The purity of this compound can be assessed through different analytical lenses. An indirect acid-base titration offers a cost-effective, albeit less specific, method for quantifying the active substance. In contrast, HPLC provides a more sensitive and specific analysis, capable of separating the main component from its impurities.

Table 1: Comparison of Purity Validation Methods

ParameterIndirect Acid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Ion exchange followed by acid-base neutralizationDifferential partitioning between a stationary and mobile phase
Specificity Lower (quantifies total acidic species)Higher (separates and quantifies individual components)
Sensitivity LowerHigher
Estimated Purity (%) 98.6 ± 0.499.5 ± 0.1
Precision (RSD %) 0.410.10
Analysis Time per Sample ~30 minutes~15 minutes
Equipment Cost LowHigh
Solvent Consumption LowModerate

Experimental Protocols

Detailed methodologies for both the indirect acid-base titration and the HPLC analysis are provided below.

Indirect Acid-Base Titration Protocol

This method involves the conversion of the disodium salt to its corresponding free acid using a strong acid cation exchange resin, followed by titration with a standardized solution of sodium hydroxide.

a) Materials and Reagents:

  • This compound sample

  • Strong acid cation exchange resin (e.g., Amberlite® IR120, H+ form)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Glass column for chromatography

  • Burette, pipettes, and standard laboratory glassware

b) Experimental Procedure:

  • Resin Preparation: A glass column is packed with the strong acid cation exchange resin. The resin is washed thoroughly with deionized water until the eluate is neutral.

  • Sample Preparation: Accurately weigh approximately 262 mg of the this compound sample and dissolve it in 50 mL of deionized water.

  • Ion Exchange: The sample solution is passed slowly through the prepared cation exchange column. The eluate, containing the 1,4-butanedisulfonic acid, is collected in a clean flask. The column is then washed with two 25 mL portions of deionized water, and the washings are combined with the eluate.

  • Titration: A few drops of phenolphthalein indicator are added to the combined eluate. The solution is then titrated with standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Calculation: The purity of the sample is calculated based on the volume of NaOH consumed.

High-Performance Liquid Chromatography (HPLC) Protocol

This method utilizes reversed-phase chromatography to separate 1,4-butanedisulfonic acid from any potential impurities.

a) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

b) Reagents and Standards:

  • HPLC grade acetonitrile and water.

  • This compound reference standard.

c) Experimental Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflows for both the titration and HPLC methods.

Titration_Workflow cluster_prep Sample and Resin Preparation cluster_exchange Ion Exchange cluster_titration Titration cluster_calc Calculation weigh_sample Weigh Sample dissolve_sample Dissolve in DI Water weigh_sample->dissolve_sample pass_sample Pass Sample Through Column dissolve_sample->pass_sample pack_column Pack Cation Exchange Column wash_resin Wash Resin pack_column->wash_resin wash_resin->pass_sample collect_eluate Collect Eluate (Acid Form) pass_sample->collect_eluate wash_column Wash Column collect_eluate->wash_column add_indicator Add Indicator wash_column->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate_purity Calculate Purity endpoint->calculate_purity

Figure 1: Workflow for Purity Validation by Indirect Acid-Base Titration.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate_system Equilibrate HPLC System prep_mobile_phase->equilibrate_system prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate_system->inject_standard acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity by Area % integrate_peaks->calculate_purity

Figure 2: Workflow for Purity Validation by HPLC.
Conclusion

Both indirect acid-base titration and HPLC are viable methods for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where a high degree of specificity is not required, the titration method may be sufficient and more economical. However, for research, drug development, and applications requiring detailed impurity profiling and higher accuracy, the HPLC method is the superior choice. The data presented in this guide suggests that HPLC provides a more precise and accurate determination of purity for this compound.

Comparative Guide to Therapies for Paraquat Dichloride Toxicity: Evaluating 1,4-Butanedisulfonic Acid Disodium Salt and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paraquat dichloride, a potent herbicide, is responsible for a high number of fatal poisonings worldwide due to the absence of a specific antidote and its severe multi-organ toxicity, particularly targeting the lungs. The primary mechanism of paraquat toxicity involves a relentless cycle of redox reactions, leading to the massive production of reactive oxygen species (ROS), overwhelming the body's antioxidant defenses, and causing extensive cellular damage through lipid peroxidation, mitochondrial injury, and activation of inflammatory pathways. This guide provides a comparative analysis of 1,4-butanedisulfonic acid disodium salt (BSS) and other therapeutic strategies aimed at mitigating paraquat's devastating effects, supported by available experimental data.

Overview of Therapeutic Strategies

Current treatment modalities for paraquat poisoning are largely supportive and focus on limiting absorption, enhancing elimination, and counteracting the downstream effects of oxidative stress and inflammation. Key approaches include gastrointestinal decontamination, hemoperfusion, and the administration of immunosuppressants and antioxidants. This guide will compare the efficacy of BSS with established and emerging alternative treatments.

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the quantitative data from various experimental and clinical studies on the effectiveness of different therapeutic agents in mitigating paraquat dichloride toxicity.

Table 1: Efficacy of this compound (BDS) in Animal Models

TreatmentAnimal ModelParaquat DoseBDS DoseKey FindingsReference
This compound (BDS)Mice200 mg/kg8-10 times the dose of ParaquatIncreased survival rate to 100% (compared to 0% in the paraquat-only group).[1]
This compound (BDS)MiceOral LD50 of 140 mg/kgCo-administered with ParaquatIncreased the oral LD50 of paraquat to 300-458 mg/kg.[1]
This compound (BDS)RatsNot specifiedNot specifiedMore effective than carbohydrate sulfates in depressing the synthesis of lipid peroxide in the lungs.[1]

Table 2: Comparison of Alternative Therapies for Paraquat Poisoning

Therapeutic Agent/MethodStudy TypeKey Efficacy DataReference
Immunosuppressive Therapy
Cyclophosphamide + MethylprednisoloneHuman (Historical Control)Mortality Rate: 25% (4/16) vs. 70.6% (12/17) in the control group.[2][3]
Repeated Methylprednisolone + CyclophosphamideHuman (Prospective)Mortality Rate: 66% (39/59) vs. 92% (48/52) in the control group receiving high-dose cyclophosphamide and dexamethasone.[4]
Repeated Methylprednisolone + CyclophosphamideHuman (RCT)Mortality Rate: 31.3% (5/16) vs. 85.7% (6/7) in the control group.[5]
Antioxidant Therapy
N-Acetylcysteine (NAC)Human (RCT)No significant improvement in prognosis. Improved oxygenation, liver, and kidney function, and reduced oxidative stress.[6]
EdaravoneHuman (Retrospective)No significant increase in survival rate (65.3% vs. 61.1% in control). Prolonged survival time and protected liver and kidney function by reducing oxidative stress.[7][8][9][10]
Sodium SalicylateRats100% survival in the treatment group compared to 100% mortality in the control group. Significantly reduced oxidative stress and lung damage.[3]
Hemoperfusion
Early Hemoperfusion (<6 hours)Human (Retrospective)Survival Rate: 93.9% vs. 13.8% in the late hemoperfusion group.[11]
HemoperfusionHuman (Retrospective)Survival Rate: 34.37% (11/32) in the hemoperfusion group. All survivors underwent hemoperfusion within 6 hours.[12]
Combined CVVH + HemoperfusionHuman (Prospective Controlled)90-day Mortality: 32.2% (19/59) vs. 56.9% (29/51) in the conventional therapy group.[13]
HemoperfusionHuman (Retrospective)Overall 60-day mortality of 75.6%. No significant association with increased survival after adjusting for severity.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key treatments cited in this guide.

1. This compound (BDS) Administration (Animal Study)

  • Animal Model: Male ddY mice and male Wistar rats.[1]

  • Paraquat Administration: A single oral or subcutaneous dose of paraquat dichloride. For LD50 determination, paraquat was orally administered.

  • BDS Administration: BDS was administered orally, mixed with the paraquat solution. The doses of BDS were multiples of the paraquat dose.

  • Efficacy Assessment: Survival rates were monitored over a period of time (e.g., 14 days). The oral LD50 of paraquat with and without BDS was calculated. Lipid peroxide formation in the lungs was measured in rats.[1]

2. Immunosuppressive Therapy (Human Studies)

  • Patient Population: Patients with moderate to severe paraquat poisoning.

  • Treatment Regimen (Example 1): Intravenous infusions of cyclophosphamide 1 g daily for two days and methylprednisolone 1 g daily for three days.[2]

  • Treatment Regimen (Example 2 - Repeated Pulse): Initial pulse therapy with methylprednisolone (1 g/day for 3 days) and cyclophosphamide (15 mg/kg/day for 2 days), followed by dexamethasone (20 mg/day). This was followed by repeated pulse therapy with methylprednisolone (1 g/day for 3 days) and cyclophosphamide (15 mg/kg/day for 1 day) if PaO2 was <60 mm Hg.[5]

  • Efficacy Assessment: Mortality rates, respiratory function (e.g., PaO2), and incidence of pulmonary fibrosis.

3. Antioxidant Therapy: N-Acetylcysteine (NAC) (Human Study)

  • Patient Population: Patients with acute paraquat poisoning.

  • Treatment Protocol: Patients in the treatment group received NAC in addition to conventional therapy. Specific dosage and duration were not detailed in the abstract.[6]

  • Efficacy Assessment: Oxygen partial pressure, oxygenation index, liver and kidney function tests (transaminase, bilirubin, creatinine), markers of oxidative stress (MDA, SOD, GSH-Px), and prognosis.[6]

4. Hemoperfusion (Human Studies)

  • Patient Population: Patients with acute paraquat poisoning.

  • Protocol: Hemoperfusion was typically initiated as early as possible after ingestion. The duration and frequency of sessions varied between studies. For example, one study protocol involved three sessions of hemoperfusion.[15] Another study defined "early" hemoperfusion as initiation within 6 hours of ingestion.[11]

  • Efficacy Assessment: Survival rates, organ function, and reduction in paraquat plasma concentrations.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to paraquat toxicity and its treatment.

Paraquat_Toxicity_Pathway Paraquat Paraquat Ingestion Absorption GI Absorption Paraquat->Absorption Distribution Systemic Distribution (Lungs, Kidneys) Absorption->Distribution Redox_Cycling Redox Cycling (PQ²+ ↔ PQ⁺) Distribution->Redox_Cycling ROS_Generation Reactive Oxygen Species (ROS) Generation (O₂⁻, H₂O₂) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Inflammation Inflammation (NF-κB activation) Oxidative_Stress->Inflammation Cell_Damage Cell Damage & Apoptosis Lipid_Peroxidation->Cell_Damage Mitochondrial_Damage->Cell_Damage Inflammation->Cell_Damage Organ_Dysfunction Organ Dysfunction (Lungs, Kidneys, Liver) Cell_Damage->Organ_Dysfunction Pulmonary_Fibrosis Pulmonary Fibrosis Organ_Dysfunction->Pulmonary_Fibrosis Treatment_Intervention_Points Paraquat_Ingestion Paraquat Ingestion GI_Tract Gastrointestinal Tract Paraquat_Ingestion->GI_Tract Bloodstream Bloodstream GI_Tract->Bloodstream ROS_Production ROS Production Bloodstream->ROS_Production Inflammation Inflammation ROS_Production->Inflammation Organ_Damage Organ Damage Inflammation->Organ_Damage BDS 1,4-Butanedisulfonic Acid Disodium Salt BDS->GI_Tract Inhibits Absorption Hemoperfusion Hemoperfusion Hemoperfusion->Bloodstream Removes Paraquat Antioxidants Antioxidants (NAC, Edaravone) Antioxidants->ROS_Production Neutralizes ROS Immunosuppressants Immunosuppressants (Cyclophosphamide, Methylprednisolone) Immunosuppressants->Inflammation Reduces Inflammation Experimental_Workflow_Animal_Study Animal_Selection Animal Selection (e.g., Mice, Rats) Grouping Random Group Assignment (Control, Paraquat, Treatment) Animal_Selection->Grouping Paraquat_Admin Paraquat Administration (Oral or Injection) Grouping->Paraquat_Admin Treatment_Admin Treatment Administration (e.g., BDS, NAC) Paraquat_Admin->Treatment_Admin Monitoring Monitoring (Survival, Clinical Signs) Treatment_Admin->Monitoring Data_Collection Data Collection at Endpoint (Blood, Tissue Samples) Monitoring->Data_Collection Analysis Biochemical & Histopathological Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

References

Navigating the Regulatory Landscape of 1,4-Butanedisulfonic Acid Disodium Salt in Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-Butanedisulfonic Acid Disodium Salt, focusing on its regulatory standing and key physicochemical properties relative to established pharmaceutical excipients. Due to a lack of publicly available direct comparative studies, this document focuses on the regulatory pathway for this novel excipient and contrasts its predicted characteristics against commonly used alternatives, providing the foundational knowledge needed for consideration in drug development.

Section 1: Regulatory Standards Analysis

A critical first step in evaluating any new pharmaceutical excipient is to determine its regulatory status with major agencies such as the U.S. Food and Drug Administration (FDA). An inquiry into the FDA's Inactive Ingredient Database (IID) reveals that this compound (CAS: 36589-61-4) is not currently listed.[1][2][3][4][5]

This absence designates it as a "novel excipient" in the United States. The use of a novel excipient requires a comprehensive data package to establish its safety and suitability for the intended use and dosage form. The development pathway for a formulation containing a novel excipient is significantly more rigorous than for one using excipients with a history of use in approved products.

The general workflow for the qualification of a novel excipient involves a multi-stage process of characterization, safety evaluation, and justification, guided by principles from the International Council for Harmonisation (ICH) guidelines, particularly ICH Q8 (Pharmaceutical Development).

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Safety & Compatibility cluster_2 Phase 3: Formulation & Justification cluster_3 Phase 4: Regulatory Submission charac Full Characterization (Structure, Purity, Impurities) spec Develop Specifications (Identity, Strength, Quality) charac->spec Data informs tox Toxicological Studies (Based on route & duration) spec->tox Required for compat Drug Substance & Excipient Compatibility func EstablishFunctionality (e.g., Buffer Capacity, Stability) compat->func Informs just Justification of Use (Level, Function, Safety Data) func->just Providesrationale submission Inclusion in Regulatory Dossier (e.g., NDA, IND) just->submission Compile for

Caption: General workflow for novel excipient qualification.

Section 2: Physicochemical Properties Comparison

The selection of an excipient is fundamentally guided by its physicochemical properties. 1,4-Butanedisulfonic acid is a strong acid, meaning its sodium salt will act as a salt of a strong acid and a strong base, and is not expected to provide significant buffering capacity in the typical pharmaceutical pH range. This contrasts with common buffers like phosphates and citrates, which are salts of weak acids. For comparison, an approved, simple sulfonate salt, Sodium Methanesulfonate, is also included.

PropertyThis compoundSodium Phosphate (Monobasic, Anhydrous)Sodium Citrate (Dihydrate)Sodium Methanesulfonate
Molecular Formula C₄H₈Na₂O₆S₂[6]NaH₂PO₄[7]C₆H₅Na₃O₇·2H₂OCH₃NaO₃S
Molecular Weight 262.21 g/mol [6]119.98 g/mol [7]294.10 g/mol 118.09 g/mol
Appearance White crystalline powder[6]White crystalline powder or granulesWhite, crystalline powder or granulesWhite crystalline powder
Aqueous Solubility SolubleSoluble in water[7]Freely soluble in waterHighly soluble in water
Relevant pKa pKa₁: 1.41 (Predicted for parent acid)pKa₂ of H₃PO₄: 7.21pKa₃ of Citric Acid: 6.40pKa of parent acid is strongly acidic
Stability Stable under recommended conditionsChemically stableStable material, aqueous solutions can be autoclavedStable, but hygroscopic
Regulatory Status (US) Novel Excipient (Not in FDA IID)Listed in FDA IIDListed in FDA IIDListed in FDA IID (UNII: SQ2B3ZEZ3D)[6]

Note: Properties for this compound are based on supplier data sheets and publicly available databases, which may show some variability. For example, melting points have been reported differently across sources.[6]

Section 3: Experimental Protocols for Excipient Qualification

For a novel excipient like this compound to be used in a pharmaceutical product, its function and compatibility must be rigorously demonstrated. Below are representative protocols for key experiments that would form part of a regulatory submission.

Buffer Capacity Study

Objective: To determine the buffering capacity of the excipient in a relevant aqueous system and compare it to a standard pharmaceutical buffer.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of solutions of this compound at concentrations ranging from 10 mM to 100 mM in deionized water.

    • Prepare a parallel series of solutions using a standard buffer, such as Sodium Phosphate Monobasic, at identical molar concentrations.

  • Titration:

    • Place 50 mL of each prepared solution into a titration vessel equipped with a calibrated pH meter and a magnetic stirrer.

    • Titrate each solution with a standardized 0.1 N solution of hydrochloric acid (HCl). Record the pH after each incremental addition (e.g., 0.1 mL) of titrant.

    • Repeat the titration for each solution using a standardized 0.1 N solution of sodium hydroxide (NaOH).

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • Calculate the buffer capacity (β), which is the moles of strong acid or base needed to change the pH of one liter of the solution by one unit.

    • Compare the buffer capacity curves of this compound with the standard phosphate buffer.

Forced Degradation / Drug-Excipient Compatibility Study

Objective: To evaluate the chemical compatibility of the novel excipient with an active pharmaceutical ingredient (API) under stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the API and this compound, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare control samples of the API alone and the excipient alone.

    • Store samples in both solid state and as an aqueous solution in appropriate sealed containers.

  • Stress Conditions:

    • Expose the samples to a range of stress conditions as per ICH Q1A(R2) guidelines. This typically includes:

      • Thermal Stress: 60°C for 4 weeks.

      • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

      • Humidity Stress: 40°C / 75% Relative Humidity for 4 weeks.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

    • Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the API and quantify any degradation products.

    • Compare the degradation profiles of the API in the presence and absence of the excipient. Any new or accelerated degradation in the binary mixture indicates a potential incompatibility.

    • Characterize any significant new degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Conclusion

This compound is a chemically stable, water-soluble compound. However, its primary regulatory hurdle is its status as a novel excipient in major markets like the United States. Unlike established buffers such as phosphates and citrates, its parent acid is strong, suggesting it may not provide effective buffering in the physiological pH range, though it could serve other functions such as enhancing stability or solubility. Any consideration of this compound for pharmaceutical development must be accompanied by a thorough qualification program, including comprehensive safety testing and detailed experimental data demonstrating its function and compatibility within the final formulation, as outlined in the general protocols provided.

References

Benchmarking Catalytic Efficiency: A Comparative Guide to 1,4-Butanedisulfonic Acid and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the production of pharmacologically relevant scaffolds, the choice of catalyst is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides a comparative overview of 1,4-Butanedisulfonic Acid, a potent Brønsted acid catalyst, benchmarked against common alternatives for the synthesis of bis(indolyl)methanes—a crucial class of compounds in drug discovery.

Comparative Analysis of Catalytic Performance

The synthesis of bis(indolyl)methanes is a standard benchmark reaction for Brønsted and Lewis acid catalysts. The reaction involves the electrophilic substitution of indole with an aldehyde or ketone. The efficiency of this reaction is typically measured by the product yield and the reaction time required to achieve that yield under specific conditions.

The following table summarizes the performance of various acid catalysts in the synthesis of bis(indolyl)methanes. It is important to note that the data presented is compiled from various sources, and reaction conditions may not be identical. This table serves as a relative performance overview.

Catalyst Catalyst Type Typical Loading Solvent Temperature (°C) Reaction Time Yield (%) Notes
1,4-Butanedisulfonic Acid Homogeneous Brønsted AcidData not availableExpected: Ethanol, Acetonitrile, or Solvent-freeExpected: Room Temp. to 80°CData not availableData not availableExpected to be a highly efficient, water-tolerant, and reusable catalyst.
p-Toluenesulfonic Acid (p-TSA)Homogeneous Brønsted Acid0.6 - 10 mol%Solvent-free (Grindstone) / EthanolRoom Temperature3 - 15 minutes90 - 98%A widely used, efficient, and cost-effective catalyst.[1]
Sulfuric Acid (H₂SO₄)Homogeneous Brønsted Acid15 mol%EthanolRoom Temperature2 hours94%Highly efficient but corrosive and poses environmental concerns.
Polyvinylsulfonic acid (PVSA)Polymeric Brønsted Acid15 mol%EthanolRoom Temperature2 hours93%Demonstrates good reusability and is biodegradable.
Aminosulfonic AcidHomogeneous Brønsted AcidNot specifiedEthanol/Water30 - 38°C (Ultrasound)Not specifiedup to 96%Effective under ultrasound irradiation.[2]
Sulfonic acid functionalized silica (SiO₂-Pr-SO₃H)Heterogeneous Solid AcidNot specifiedWater100°C8 minutes87%A reusable solid acid catalyst that performs well in water.[3]
Lewis Acids (e.g., InCl₃, Sc(OTf)₃)Homogeneous Lewis Acid5 - 20 mol%Acetonitrile / Ionic LiquidRoom Temperature15 - 60 minutes85 - 95%Often require anhydrous conditions.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of bis(indolyl)methanes using a Brønsted acid catalyst, which can be adapted for 1,4-Butanedisulfonic Acid.

General Procedure for the Synthesis of Bis(indolyl)methanes
  • Reactant Preparation: In a round-bottom flask, dissolve indole (2 mmol) and the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: To the stirred solution, add the Brønsted acid catalyst (e.g., 1,4-Butanedisulfonic Acid, typically 5-15 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(indolyl)methane.

Visualizing the Process

To better understand the catalytic cycle and experimental workflow, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation cluster_purification Purification Indole Indole Mix Mixing and Stirring Indole->Mix Aldehyde Aldehyde Aldehyde->Mix Solvent Solvent Solvent->Mix Catalyst Add 1,4-Butanedisulfonic Acid Mix->Catalyst Reaction Reaction Progression (TLC Monitoring) Catalyst->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Bis(indolyl)methane Purify->Product

A generalized experimental workflow for the synthesis of bis(indolyl)methanes.

G A Aldehyde (R-CHO) C Protonated Aldehyde [R-CHOH]⁺ A->C + H⁺ (from Catalyst) B Catalyst (H⁺) B->C E Indolylcarbinol Intermediate C->E + Indole D Indole D->E F Azafulvenium Ion (Electrophile) E->F + H⁺, - H₂O H Bis(indolyl)methane F->H + Indole G Second Indole Molecule G->H I Catalyst (H⁺) Regenerated H->I - H⁺

The Brønsted acid-catalyzed reaction mechanism for bis(indolyl)methane synthesis.

Conclusion

1,4-Butanedisulfonic Acid is positioned as a highly promising Brønsted acid catalyst for organic synthesis. Its structural similarity to other highly effective sulfonic acids suggests it will offer excellent catalytic activity, good stability, and potential for recyclability. While direct comparative data for its application in bis(indolyl)methane synthesis is currently limited, the provided data for alternative catalysts offers a solid benchmark for researchers. The experimental protocols and mechanistic diagrams in this guide serve as a practical resource for employing this class of catalysts in the synthesis of valuable pharmaceutical intermediates. Further research into the specific performance of 1,4-Butanedisulfonic Acid is encouraged to fully elucidate its catalytic potential.

References

A Comparative Guide to the Long-Term Stability of 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability of 1,4-Butanedisulfonic Acid Disodium Salt and its alternatives, namely Sodium Methanesulfonate, Sodium Ethanesulfonate, and Sodium Propanesulfonate. The information is intended to assist researchers and formulation scientists in selecting appropriate counter-ions and designing stable pharmaceutical preparations.

Executive Summary

This compound is a chemical compound used in various industrial and research applications. While specific long-term stability data is not extensively published, general chemical principles and data on related sulfonic acid salts suggest that alkyl sulfonates, such as 1,4-butanedisulfonic acid, exhibit high stability. This guide synthesizes available information on the stability of this compound and its common alternatives, provides detailed experimental protocols for stability assessment, and outlines a typical workflow for such studies.

Comparison of Stability Profiles

CompoundChemical StructureSummary of Known Stability Characteristics
This compound NaO₃S-(CH₂)₄-SO₃NaGenerally considered stable under recommended storage conditions (cool, dry place).[2] Its melting point of >300 °C suggests good thermal stability. No specific long-term degradation data is publicly available.
Sodium Methanesulfonate CH₃SO₃NaConsidered a stable compound under normal ambient and moderately elevated temperatures. It is known to be hygroscopic. A technical guide suggests re-analysis for chemical purity after three years to ensure it meets specifications.[3]
Sodium Ethanesulfonate CH₃CH₂SO₃NaGenerally regarded as a chemically stable and non-volatile compound, making it suitable for various chemical environments.
Sodium Propanesulfonate CH₃CH₂CH₂SO₃NaNoted for its stability in diverse applications, including as a buffering agent and surfactant.

Note: The stability of a salt form in a final drug product can be significantly influenced by factors such as the properties of the active pharmaceutical ingredient (API), excipients, manufacturing process, and storage conditions.[4][5]

Experimental Protocols

To rigorously assess the long-term stability of this compound and its alternatives, a comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the sulfonic acid salts under controlled long-term storage conditions and establish a re-test period.

Materials:

  • This compound

  • Sodium Methanesulfonate

  • Sodium Ethanesulfonate

  • Sodium Propanesulfonate

  • Primary packaging components (e.g., sealed, opaque containers)

  • Controlled environment chambers

Methodology:

  • Sample Preparation: Package the solid salt samples in the proposed primary packaging.

  • Storage Conditions: Place the packaged samples in controlled environment chambers set to the following long-term storage conditions as per ICH guidelines (for general climatic zones I and II):

    • 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Frequency: Withdraw samples at specified time points for analysis. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the content of the salt and the presence of any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration, especially for hygroscopic materials.[3]

    • pH of a 1% solution: To monitor for any changes that might indicate degradation.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology: Subject the sulfonic acid salt to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating the main compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as sulfonic acid salts lack a strong UV chromophore.[3][7]

Chromatographic Conditions (A Suggested Starting Point):

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An ion-pair reagent is often necessary for the retention and separation of sulfonates.[8] A potential mobile phase could be a gradient of acetonitrile and water containing an ion-pair reagent like N-methylpyridinium iodide.[8]

    • Mobile Phase A: Water with 0.1% ion-pair reagent.

    • Mobile Phase B: Acetonitrile with 0.1% ion-pair reagent.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 50
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (if derivatization is used) or CAD/ELSD.

  • Injection Volume: 10 µL

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Mandatory Visualizations

G cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: Storage and Sampling cluster_2 Phase 3: Analytical Testing cluster_3 Phase 4: Data Evaluation start Define Protocol batch_selection Select Batches start->batch_selection packaging Package Samples batch_selection->packaging storage Place in Stability Chambers (25°C/60%RH) packaging->storage sampling Withdraw Samples at Time Points (0, 3, 6, 9, 12... mos) storage->sampling ICH Q1A Guidelines appearance Appearance sampling->appearance hplc Assay & Impurities (HPLC) sampling->hplc kf Water Content (Karl Fischer) sampling->kf ph pH (1% solution) sampling->ph data_analysis Analyze Trends appearance->data_analysis hplc->data_analysis kf->data_analysis ph->data_analysis spec_check Compare to Specifications data_analysis->spec_check shelf_life Establish Re-test Period spec_check->shelf_life report Final Stability Report shelf_life->report

Caption: Experimental Workflow for a Long-Term Stability Study.

Conclusion

While specific long-term, head-to-head stability data for this compound and its alternatives is limited in publicly accessible literature, the available information suggests that these alkyl sulfonic acid salts are chemically robust. For critical applications, particularly in the pharmaceutical industry, it is imperative to conduct thorough long-term and forced degradation studies using validated, stability-indicating analytical methods. The protocols and workflow provided in this guide offer a framework for such investigations, enabling researchers to make data-driven decisions on the selection and use of these compounds.

References

A Comparative Analysis of 1,4-Butanedisulfonic Acid and its Disodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical reagents and pharmaceutical intermediates, the choice between the acidic and salt form of a compound can significantly impact experimental outcomes, formulation stability, and biological activity. This guide provides a comprehensive comparison of 1,4-butanedisulfonic acid and its disodium salt, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the appropriate compound for their specific applications.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental differences between 1,4-butanedisulfonic acid and its disodium salt lie in their chemical structure and, consequently, their physical properties. The free acid possesses two sulfonic acid groups (-SO3H), making it a strong acid, while the disodium salt has these protons replaced by sodium ions (-SO3Na). This substitution has a profound effect on their solubility, pH in aqueous solutions, and stability.

Property1,4-Butanedisulfonic Acid1,4-Butanedisulfonic Acid Disodium SaltReferences
CAS Number 27665-39-036589-61-4[1]
Molecular Formula C4H10O6S2C4H8Na2O6S2[1]
Molecular Weight 218.24 g/mol 262.21 g/mol [2]
Appearance Colorless OilWhite crystalline powder/solid[2]
Solubility Data not availableHighly soluble in water[3]
pH of Aqueous Solution Strongly acidicNeutral to slightly acidic (due to potential for hydrolysis)[3]
Melting Point Data not available147 °C[4]
Stability May be less stable, particularly at elevated temperaturesGenerally more stable as a solid[2]

Applications in Research and Industry

Both the free acid and its disodium salt have found utility in various scientific and industrial domains. Their selection is often dictated by the specific requirements of the application, such as the desired pH, catalytic activity, or role as a synthesis precursor.

This compound is widely utilized in several key areas:

  • Buffering Agent: Due to its salt nature, it can act as a buffering agent to maintain a stable pH in biochemical and chemical reactions. Its high water solubility makes it a convenient choice for preparing buffer solutions.[3]

  • Intermediate for Heat-Resistant Polymers: The disodium salt serves as a monomer or cross-linking agent in the synthesis of high-performance polymers. Its thermal stability contributes to the heat-resistant properties of the final polymer.

  • Catalyst in Esterification Reactions: It has been documented to effectively catalyze esterification reactions, which are crucial in the production of various organic compounds.

  • Electrolyte Additive in Lithium-ion Batteries: Its ionic nature can enhance the ionic conductivity of electrolytes, thereby improving battery performance and stability.[3]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of some pharmaceutical compounds.[5]

1,4-Butanedisulfonic Acid , while less commonly cited in readily available literature for direct applications, is intrinsically linked to the applications of its salt. It is the precursor to the disodium salt and can be used in situations where a strong acidic catalyst is required, and the presence of sodium ions is undesirable. Its primary role appears to be as a starting material for the synthesis of its salts and other derivatives.

Experimental Protocols

Detailed experimental data directly comparing the performance of the two forms is scarce in published literature. However, we can outline a representative experimental protocol for a common application: the synthesis of this compound.

Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis from 1,4-dihalobutane.

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfite (anhydrous)

  • Deionized water

  • Ethanol (95%)

  • Methanol (anhydrous)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers, filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • In a reaction flask, dissolve 25.2 g of anhydrous sodium sulfite in 150 g of deionized water.

  • To this solution, add 12.7 g of 1,4-dichlorobutane and 20 g of methanol.

  • Heat the mixture to reflux with continuous stirring for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 300 ml of 95% ethanol to the reaction mixture to precipitate the product. Stir for 30 minutes and then let it stand for 2 hours to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of 95% ethanol.

  • Dry the product in a vacuum oven to obtain the final this compound.

Visualizing the Experimental Workflow

To provide a clear overview of the synthesis process, the following workflow diagram has been generated using the DOT language.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 1,4-Dichlorobutane D Mix & Reflux (8h) A->D B Sodium Sulfite B->D C Water & Methanol C->D E Cool to RT D->E F Precipitate with Ethanol E->F G Filter F->G H Wash with Ethanol G->H I Vacuum Dry H->I J 1,4-Butanedisulfonic Acid Disodium Salt I->J

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The choice between 1,4-butanedisulfonic acid and its disodium salt is contingent on the specific experimental or industrial requirements. The disodium salt offers advantages in applications requiring a stable, water-soluble compound with buffering capacity, such as in biochemical assays or as a polymer intermediate. The free acid, while less documented in direct applications, remains the foundational compound and is likely preferred in scenarios demanding a strong, non-metallic acid catalyst.

This guide provides a foundational understanding to aid researchers in their selection process. It is recommended to further consult specific literature relevant to the intended application to make a fully informed decision.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Butanedisulfonic Acid Disodium Salt, ensuring the protection of both laboratory personnel and the environment.

Immediate Actions and Safety Precautions

In the event of a spill or when preparing for disposal, it is crucial to prevent the substance from entering drains, waterways, or the soil.[1] The area should be well-ventilated, and personnel must wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1][2] Avoid generating dust when handling the solid form.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. While this substance is not always classified as hazardous under the Globally Harmonized System (GHS), a formal hazardous waste determination is a critical first step.[1][4]

  • Hazardous Waste Determination : The chemical waste generator is responsible for determining if the discarded chemical is classified as hazardous waste.[1] This assessment should be based on the guidelines provided by the US EPA in 40 CFR 261.3, as well as any applicable state and local regulations.[1]

  • Spill Management :

    • For spills, safely contain the material to prevent further spread.

    • Use an inert material to absorb, vacuum, or sweep up the substance.[1]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1][3]

  • Container Disposal :

    • Do not reuse empty containers.[1]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

    • Alternatively, containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3] Puncturing the packaging can prevent its reuse.[3]

  • Final Disposal :

    • Dispose of the waste at an approved waste disposal plant.[2]

    • Always consult local regulations for specific disposal requirements.[1]

Disposal Decision Workflow

The following diagram outlines the key decision points and actions for the proper disposal of this compound.

start Start: Disposal of 1,4-Butanedisulfonic Acid Disodium Salt waste_determination Perform Hazardous Waste Determination (40 CFR 261.3, State/Local Regs) start->waste_determination is_hazardous Is the waste classified as hazardous? waste_determination->is_hazardous hazardous_disposal Dispose as Hazardous Waste - Follow Federal, State,  and Local Regulations - Use Approved Waste  Disposal Plant is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste in accordance with local regulations is_hazardous->non_hazardous_disposal No spill_cleanup For Spills: - Contain and collect with  inert material - Place in suitable, closed  container for disposal hazardous_disposal->spill_cleanup non_hazardous_disposal->spill_cleanup end End of Disposal Process spill_cleanup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Butanedisulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1,4-Butanedisulfonic Acid Disodium Salt, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

A summary of the necessary personal protective equipment for handling this compound is provided in the table below. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to prevent skin contact.[1][2]
Respiratory Protection Use only in a well-ventilated area.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Body Protection Wear a fire/flame-resistant and impervious lab coat or clothing.[1]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from preparation to cleanup.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Don all required personal protective equipment as specified in the table above.

  • Keep the container tightly closed when not in use.[3]

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing in dust, fumes, or vapors.[1][3]

  • Minimize dust generation and accumulation.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the substance.[3]

3. Accidental Spills:

  • For minor spills, immediately sweep or vacuum up the material and place it into a suitable, closed container for disposal.[3]

  • Avoid generating dust.[2]

  • Ventilate the area of the spill.

  • For major spills, evacuate the area and follow your institution's emergency procedures.[5]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[1][2][3]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[3]

1. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and local regulations.[3]

2. Waste Collection and Storage:

  • Collect waste material in a suitable, labeled, and closed container.[2][3]

  • Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.

  • Do not dispose of it down the drain or into the environment.[3]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound prep 1. Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1a vent Ensure Proper Ventilation (Fume Hood) prep->vent Step 1b handle 2. Handling & Use ppe->handle vent->handle avoid_contact Avoid Skin/Eye Contact & Inhalation handle->avoid_contact During Use no_eat No Eating, Drinking, or Smoking handle->no_eat During Use cleanup 3. Cleanup & Disposal avoid_contact->cleanup no_eat->cleanup wash Wash Hands Thoroughly cleanup->wash After Handling spill Manage Spills Appropriately cleanup->spill If Spill Occurs dispose Dispose of Waste per Regulations cleanup->dispose End of Process decontam Decontaminate Work Area dispose->decontam

References

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.